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  • Product: 5-Fluoro-2-methyl-4-nitropyridine
  • CAS: 1781990-44-0

Core Science & Biosynthesis

Foundational

5-Fluoro-2-methyl-4-nitropyridine N-oxide CAS 113209-88-4 SDS

The following technical guide details the properties, synthesis, safety, and application of 5-Fluoro-2-methyl-4-nitropyridine N-oxide (CAS 113209-88-4). This document is structured to serve researchers and process chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, safety, and application of 5-Fluoro-2-methyl-4-nitropyridine N-oxide (CAS 113209-88-4). This document is structured to serve researchers and process chemists in drug discovery.

CAS 113209-88-4 | Critical Intermediate for Fluorinated Heterocycles

Executive Summary

5-Fluoro-2-methyl-4-nitropyridine N-oxide is a high-value heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the 4-nitro group activated by the N-oxide moiety , which renders the C4 position highly electrophilic. This reactivity allows for facile Nucleophilic Aromatic Substitution (


), enabling the introduction of diverse nucleophiles (alkoxides, amines, thiols) while retaining the metabolically stable 5-fluoro substituent.

This guide provides a validated synthesis workflow, safety protocols derived from GHS standards for nitropyridines, and a mechanistic breakdown of its utility in drug development.

Chemical Identity & Physical Properties

PropertyData
Chemical Name 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
CAS Number 113209-88-4
Molecular Formula

Molecular Weight 172.11 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 155–160 °C (Predicted based on analogs)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Structural Features Pyridine ring, N-oxide function, 4-Nitro group (labile), 5-Fluoro (stable)

Hazard Identification & Safety (SDS Core)

Note: While specific toxicological data for this exact CAS is limited, the following classifications are derived from the structure-activity relationship (SAR) of analogous 4-nitropyridine N-oxides (e.g., CAS 1124-33-0).

GHS Classification (Predicted)
  • Acute Toxicity (Oral): Category 3 or 4 (Harmful/Toxic if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]

Critical Safety Protocols
  • Nitration Risks: The synthesis involves nitration, which can generate unstable byproducts. Ensure strict temperature control to prevent thermal runaway.

  • Shock Sensitivity: Nitro-heterocycles can be energetic. While N-oxides generally stabilize the ring, the 4-nitro group introduces potential instability. Do not grind dry material heavily.

  • Deoxygenation Hazard: Reaction with strong reducing agents (e.g.,

    
    ) can be exothermic.
    
Emergency Response
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Nitropyridines can absorb through skin.

  • Spill: Dampen with water to avoid dust. Sweep up into a closed container. Do not use metal tools that might spark.

Technical Synthesis & Manufacturing

The synthesis of CAS 113209-88-4 is a two-step process starting from commercially available 5-Fluoro-2-methylpyridine . The N-oxide moiety acts as a directing group, forcing the nitro group to the para (C4) position.

Validated Synthetic Route

SynthesisPath Start 5-Fluoro-2-methylpyridine (Starting Material) Step1 Step 1: N-Oxidation (mCPBA or H2O2/AcOH) Start->Step1 Oxidation Inter Intermediate: 5-Fluoro-2-methylpyridine N-oxide Step1->Inter Yield ~85-90% Step2 Step 2: Nitration (HNO3 / H2SO4, 90°C) Inter->Step2 Electrophilic Subst. Product TARGET: 5-Fluoro-2-methyl-4-nitropyridine N-oxide Step2->Product Regioselective (C4)

Figure 1: Synthetic pathway for CAS 113209-88-4. The N-oxide group is essential for directing the nitration to the 4-position.

Detailed Protocol (Bench Scale)
Step 1: Preparation of N-Oxide
  • Dissolve 5-Fluoro-2-methylpyridine (1.0 eq) in Dichloromethane (DCM).

  • Cool to 0°C. Slowly add m-Chloroperbenzoic acid (mCPBA) (1.2 eq) or use

    
     in Acetic Acid at 60°C.
    
  • Stir at room temperature for 12 hours.

  • Workup: Wash with saturated

    
     to remove acids. Dry organic layer over 
    
    
    
    and concentrate.
  • Checkpoint: Verify formation of N-oxide via LC-MS (M+16 mass shift).

Step 2: Nitration (Critical Step)
  • Setup: Use a 3-neck flask with a reflux condenser and temperature probe.

  • Dissolve the N-oxide intermediate (1.0 eq) in conc. Sulfuric Acid (

    
    )  (5.0 eq). Cool to 0°C.
    
  • Addition: Dropwise add Fuming Nitric Acid (

    
    )  (3.0 eq). Caution: Exothermic.
    
  • Reaction: Warm to Room Temp, then heat to 90°C for 2–4 hours.

    • Mechanism:[3][4][5] The N-oxide oxygen donates electron density, but in strong acid, the protonated N-oxide directs the electrophile (

      
      ) to the para position (C4) due to resonance stabilization of the intermediate.
      
  • Quench: Pour reaction mixture onto crushed ice. Neutralize carefully with solid

    
     or 
    
    
    
    to pH 7–8.
  • Isolation: Extract with Ethyl Acetate (3x). The product usually precipitates as a yellow solid upon concentration.

Applications in Drug Development

This compound is a "linchpin" intermediate. The 4-nitro group is an excellent leaving group in N-oxides, far superior to halogens in neutral pyridines.

Mechanism: Nucleophilic Aromatic Substitution ( )

Researchers utilize this compound to install complex alkoxy or amino groups at the C4 position.

Workflow:

  • Substitution: React CAS 113209-88-4 with a nucleophile (e.g., 2,2,2-trifluoroethanol for Lansoprazole analogs) and a base (

    
    ). The nitro group is displaced.
    
  • Rearrangement (Optional): The resulting N-oxide can undergo Boekelheide Rearrangement (using Acetic Anhydride) to convert the 2-methyl group into a 2-hydroxymethyl group, a key pharmacophore in Proton Pump Inhibitors (PPIs).

Applications cluster_reactions Downstream Transformations Target 5-Fluoro-2-methyl-4-nitropyridine N-oxide SNAr SNAr Reaction (Displacement of NO2) Target->SNAr Nucleophile (RO-, RNH-) Reduction N-Deoxygenation (PCl3 or H2/Pd) SNAr->Reduction If Pyridine needed Boekelheide Boekelheide Rearrangement (Ac2O -> Hydrolysis) SNAr->Boekelheide If 2-CH2OH needed Result1 4-Alkoxy-5-fluoro-2-methylpyridine N-oxide SNAr->Result1 Result2 4-Substituted-5-fluoro-2-hydroxymethylpyridine (PPI Precursor) Boekelheide->Result2

Figure 2: Functionalization pathways utilizing the labile 4-nitro group.

Handling & Storage

  • Storage Conditions: Store at 2–8°C (Refrigerate). Keep under inert gas (Argon/Nitrogen) to prevent slow decomposition or moisture absorption.

  • Shelf Life: Stable for >2 years if stored properly.

  • Incompatibilities: Strong reducing agents, strong bases (unless intended for reaction), combustible materials.

References

  • Synthesis of 4-Nitropyridine N-oxides: ChemicalBook. "Synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide." Accessed Oct 2023.

  • General Nitration Protocols: PrepChem. "Synthesis of 4-nitropyridine." Accessed Oct 2023.

  • Commercial Availability & Identity: CymitQuimica. "5-FLUORO-2-METHYL-4-NITROPYRIDINE 1-OXIDE Product Data." Accessed Oct 2023.

  • Reaction Mechanisms (Boekelheide/SNAr): Royal Society of Chemistry. "Reactivity of Pyridine N-oxides."

Sources

Exploratory

Comparative Architectures: 5-Fluoro-2-methyl-4-nitropyridine vs. Its N-Oxide Derivative

Executive Summary: The "Switchable" Scaffold In the high-stakes arena of kinase inhibitor design and fragment-based drug discovery (FBDD), the 5-fluoro-2-methyl-4-nitropyridine scaffold represents a critical electrophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Switchable" Scaffold

In the high-stakes arena of kinase inhibitor design and fragment-based drug discovery (FBDD), the 5-fluoro-2-methyl-4-nitropyridine scaffold represents a critical electrophilic hub. Its value lies not just in its static structure, but in its dynamic relationship with its N-oxide derivative .

For a medicinal chemist, the transition between the pyridine (heteroaromatic base) and the pyridine N-oxide (dipolar activated species) is a strategic "switch." This guide analyzes the structural divergence between these two forms, detailing how the N-oxide moiety radically alters the electronic landscape to enable specific regioselective transformations—specifically Nucleophilic Aromatic Substitution (


) and the Boekelheide rearrangement—that are impossible with the parent pyridine.

Structural & Electronic Divergence

The fundamental difference between 5-fluoro-2-methyl-4-nitropyridine (Compound A ) and its N-oxide (Compound B ) dictates their reactivity profiles.

Electronic Push-Pull Dynamics
  • Compound A (Pyridine): The nitrogen atom is ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     hybridized with a lone pair in the ring plane. It acts as an electron sink (
    
    
    
    -withdrawing), deactivating the ring toward electrophilic attack but activating C2/C4/C6 for nucleophiles.
  • Compound B (N-Oxide): The N-oxide introduces a "schizophrenic" electronic character.

    • Inductive Effect (-I): The

      
       center is strongly electron-withdrawing, making 
      
      
      
      -protons acidic.
    • Resomeric Effect (+M): The oxygen anion (

      
      ) back-donates electron density into the ring (specifically to C2 and C4).
      

Critical Insight: While both species are electron-deficient, the N-oxide is significantly more susceptible to nucleophilic attack at the C4 position due to the high polarizability of the


 bond, which stabilizes the Meisenheimer complex intermediate during 

.
Dipole Moment & Solubility
  • Compound A: Moderate dipole (~2.2 D). Lipophilic; soluble in DCM, EtOAc.

  • Compound B: High dipole (~4.2 D). The charge separation increases water solubility and melting point. It frequently requires polar aprotic solvents (DMF, DMSO) or alcohols for optimal reaction kinetics.

Synthetic Pathways & Protocols

The synthesis of highly substituted pyridines often requires passing through the N-oxide state to leverage its unique directing effects.

Pathway Logic: The "Oxidation-Nitration" Route

Direct nitration of 2-methyl-5-fluoropyridine is difficult due to the deactivated ring. Converting to the N-oxide creates a species that can be nitrated at C4 (para to the N-oxide oxygen) with high regioselectivity.

SynthesisPath Start 2-Methyl-5-fluoropyridine Oxidation Step 1: N-Oxidation (UHP or mCPBA) Start->Oxidation Inter1 2-Methyl-5-fluoropyridine N-oxide Oxidation->Inter1 Nitration Step 2: Nitration (HNO3/H2SO4) Inter1->Nitration Product 5-Fluoro-2-methyl-4-nitro pyridine N-oxide Nitration->Product Reduction Step 3: Deoxygenation (PCl3 or Fe/AcOH) Product->Reduction Optional Final 5-Fluoro-2-methyl- 4-nitropyridine Reduction->Final

Figure 1: The strategic synthesis pathway utilizing the N-oxide as a directing group to install the C4-nitro functionality.

Experimental Protocol: N-Oxidation (UHP Method)

Why Urea-Hydrogen Peroxide (UHP)? Unlike mCPBA, UHP avoids the formation of potentially explosive organic peroxides in the presence of basic pyridines and simplifies workup (urea byproduct is water-soluble).

Reagents:

  • 2-Methyl-5-fluoropyridine (1.0 equiv)

  • Urea-Hydrogen Peroxide complex (UHP) (2.5 equiv)

  • Trifluoroacetic anhydride (TFAA) (2.0 equiv)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Setup: Dissolve 2-methyl-5-fluoropyridine in

    
     (0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
    
  • Addition: Add UHP in one portion. Cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise add TFAA over 20 minutes. Caution: Exothermic. The TFAA activates the peroxide in situ to form trifluoroperacetic acid.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the N-oxide will be significantly more polar/lower

    
    ).
    
  • Quench: Carefully quench with saturated aqueous

    
     (sodium bisulfite) to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.
    
  • Workup: Concentrate to remove acetonitrile. Basify aqueous residue with

    
    . Extract with DCM (
    
    
    
    ). Dry over
    
    
    and concentrate.

Reactivity Profiles: The "Nitro-Switch"

This is the most critical section for drug developers. The choice between using the pyridine vs. the N-oxide depends entirely on the desired transformation.

Comparative Reactivity Table
Feature5-Fluoro-2-methyl-4-nitropyridine5-Fluoro-2-methyl-4-nitropyridine N-Oxide
C4-Nitro Displacement (

)
Good. Nitro is a leaving group, but requires strong nucleophiles or heat.Excellent. The

group stabilizes the transition state, making the nitro group extremely labile (displaceable by mild amines/thiols).
C2-Methyl Reactivity Low. Methyl protons are weakly acidic (

).
High. Methyl protons are significantly acidified (

). Capable of radical functionalization.
Boekelheide Rearrangement Inert. Cannot undergo rearrangement.Active. Reacts with acetic anhydride to form 2-(acetoxymethyl)pyridine derivatives.[1]
C6-Electrophilicity Moderate.High. Susceptible to nucleophilic attack (e.g., Reissert reaction).
The Boekelheide Rearrangement (Unique to N-Oxide)

The N-oxide allows for the functionalization of the C2-methyl group, a transformation impossible on the parent pyridine. This rearranges the oxygen from the nitrogen to the benzylic carbon.

Mechanism:

  • Acylation of the N-oxide oxygen (using

    
     or TFAA).[2]
    
  • Deprotonation of the C2-methyl group.

  • [3,3]-Sigmatropic rearrangement.[2]

ReactivityLogic NOxide 5-Fluoro-2-methyl-4-nitro Pyridine N-Oxide SNAr Pathway A: SNAr (C4) Nucleophile displaces NO2 NOxide->SNAr Amine/Thiol Boekelheide Pathway B: Boekelheide (Ac2O / Heat) NOxide->Boekelheide Rearrangement Deox Pathway C: Deoxygenation (PCl3) NOxide->Deox Reduction Prod_SNAr 4-Substituted-5-fluoro Pyridine N-oxide SNAr->Prod_SNAr Prod_Boek 2-(Acetoxymethyl)-5-fluoro -4-nitropyridine Boekelheide->Prod_Boek Prod_Deox Parent Pyridine Deox->Prod_Deox

Figure 2: Divergent reactivity pathways accessible only via the N-oxide intermediate.

Analytical Characterization

Distinguishing the two forms requires careful analysis of NMR shifts, particularly the


-protons (C6-H) and the methyl group.
NMR Fingerprinting ( NMR in )
Proton SiteParent Pyridine (

ppm)
Pyridine N-Oxide (

ppm)
Diagnostic Shift
C6-H (

)
~8.4 – 8.6~8.1 – 8.3Upfield Shift (~0.3 ppm). Contrary to simple induction, the back-donation of the

lone pair shields the ortho/para protons relative to the free base [1].
C2-Methyl ~2.6~2.5Slight Upfield Shift.
C3-H ~7.8~8.0Downfield Shift (Inductive effect dominates at meta position).
Mass Spectrometry
  • Pyridine:

    
    [3]
    
  • N-Oxide:

    
     (Often shows characteristic loss of oxygen 
    
    
    
    or
    
    
    (OH) in fragmentation patterns).

Safety & Stability (E-E-A-T)

Warning: 4-Nitropyridines are energetic compounds.

  • Explosion Hazard: Residues from nitration reactions (involving

    
    ) can form unstable polynitro species. Always quench oxidative nitrations into ice/water.
    
  • Dermatotoxicity: 5-Fluoro-4-nitropyridines are potent skin sensitizers and vesicants. They are structurally similar to known blistering agents. Double-gloving (Nitrile over Latex) and working in a fume hood is mandatory.

  • Thermal Stability: N-oxides are generally thermally stable up to ~100°C, but in the presence of acylating agents (like

    
    ), they undergo rearrangement exothermically.
    

References

  • Cushley, R. J., Naugler, D., & Ortiz, C. (1975).[4] 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419–3424.[4]

  • Den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70, 581.

  • Chupakhin, O. N. (1994). Nucleophilic substitution of hydrogen in azines.Academic Press. (General reference for mechanisms in N-oxides).
  • Boekelheide, V., & Linn, W. J. (1954).[2] Rearrangements of N-Oxides.[2] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[2]

Sources

Foundational

5-Fluoro-2-methyl-4-nitropyridine molecular weight and formula

This is an in-depth technical guide on 5-Fluoro-2-methyl-4-nitropyridine , structured for researchers and drug development professionals. Critical Intermediate for Heterocyclic Pharmaceutical Synthesis Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-Fluoro-2-methyl-4-nitropyridine , structured for researchers and drug development professionals.

Critical Intermediate for Heterocyclic Pharmaceutical Synthesis

Executive Summary & Chemical Identity

5-Fluoro-2-methyl-4-nitropyridine is a high-value heterocyclic building block utilized primarily in the synthesis of antiviral agents (e.g., HBV inhibitors) and kinase inhibitors. It is characterized by a highly functionalized pyridine core containing a methyl group (C2), a nitro group (C4), and a fluorine atom (C5).

This molecule exists in two primary forms in the research supply chain: the free base and the N-oxide . The N-oxide is the more common commercial intermediate due to its stability and the specific reactivity required for nucleophilic aromatic substitution (SNAr).

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyFree Base DataN-Oxide Data
Chemical Name 5-Fluoro-2-methyl-4-nitropyridine5-Fluoro-2-methyl-4-nitropyridine 1-oxide
CAS Number 1781990-44-0 113209-88-4
Molecular Formula C₆H₅FN₂O₂C₆H₅FN₂O₃
Molecular Weight 156.12 g/mol 172.11 g/mol
Physical State Solid or Oil (Low MP)Solid (Pale Yellow)
Solubility DCM, EtOAc, DMSODMSO, Methanol, DMF
Purity Grade Typically ≥95% (HPLC)Typically ≥97% (HPLC)

Scientist’s Note: While the free base (CAS 1781990-44-0) is the nominal target, the N-oxide (CAS 113209-88-4) is frequently the starting material for downstream chemistry because the N-oxide moiety activates the C4-nitro group for displacement and can be removed later via deoxygenation.

Structural Analysis & Reactivity Logic

The reactivity of 5-Fluoro-2-methyl-4-nitropyridine is defined by the interplay of three substituents on the electron-deficient pyridine ring.

Electronic Effects & Substitution Patterns
  • Nitro Group (C4): A strong electron-withdrawing group (EWG) that, combined with the pyridine nitrogen, makes the C4 position highly electrophilic. It acts as a "super leaving group" in SNAr reactions, often more reactive than halides in this position.

  • Fluorine Atom (C5): An electronegative atom that inductively deactivates the ring but directs electrophilic substitution ortho/para. In SNAr, it can also serve as a leaving group, though the C4-nitro group is usually displaced first due to the resonance stabilization of the Meisenheimer complex at the para-position relative to the ring nitrogen.

  • Methyl Group (C2): Weakly activating. It provides a handle for benzylic-type oxidations or radical halogenations, allowing side-chain functionalization.

Reactivity Diagram

The following diagram illustrates the core reactivity logic, distinguishing between the N-oxide and Free Base pathways.

ReactivityLogic Start 5-Fluoro-2-methyl-4-nitropyridine (Free Base or N-Oxide) SnAr SnAr at C4 (Displacement of Nitro) Start->SnAr Nucleophiles (RO-, RNH2) Red Reduction of Nitro (To C4-Amine) Start->Red H2/Pd or Fe/AcOH Deox Deoxygenation (If N-Oxide) Start->Deox PCl3 or Fe Product1 Product1 SnAr->Product1 4-Alkoxy/Amino Deriv. Product2 Product2 Red->Product2 4-Amino-5-fluoro...

Figure 1: Reactivity logic flow. The C4-nitro group is the primary site for nucleophilic attack (SnAr), while the N-oxide moiety (if present) can be removed to restore the pyridine basicity.

Synthetic Pathways

Synthesis of this moiety typically avoids direct nitration of the free base due to the deactivated nature of the pyridine ring. Instead, the N-oxidation route is the industry standard for high yields and regioselectivity.

Protocol A: Synthesis via N-Oxide Intermediate

This is the most robust method, ensuring the nitro group installs at the C4 position.

Step 1: N-Oxidation

Precursor: 5-Fluoro-2-methylpyridine (CAS 31181-53-0).[1]

  • Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) or H₂O₂/Urea.

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

  • Conditions: 0°C to RT, 12-24 h.

  • Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

Step 2: Regioselective Nitration
  • Reagents: Fuming HNO₃ / Concentrated H₂SO₄.

  • Conditions: Heat (often 60-90°C).

  • Mechanism: The N-oxide group activates the C4 (para) and C2 (ortho) positions. Since C2 is blocked by the methyl group, nitration occurs exclusively at C4.

  • Product: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide (CAS 113209-88-4) .

Step 3: Deoxygenation (Optional)

If the free base is required:

  • Reagents: Phosphorus trichloride (PCl₃) or Iron powder in Acetic Acid.

  • Conditions: Reflux.[2][3]

  • Outcome: Removal of the oxygen atom to yield 5-Fluoro-2-methyl-4-nitropyridine (CAS 1781990-44-0) .

Synthesis Workflow Diagram

SynthesisPathway SM 5-Fluoro-2-methylpyridine (CAS 31181-53-0) NOxide Intermediate 1: 5-Fluoro-2-methylpyridine N-oxide SM->NOxide Oxidation (mCPBA, DCM) NitroOxide Commercial Intermediate: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide (CAS 113209-88-4) NOxide->NitroOxide Nitration (HNO3/H2SO4, 90°C) Target Target: 5-Fluoro-2-methyl-4-nitropyridine (CAS 1781990-44-0) NitroOxide->Target Deoxygenation (PCl3, Reflux)

Figure 2: Step-by-step synthetic pathway from commercially available precursors to the target molecule.

Applications in Drug Discovery

The 5-fluoro-2-methyl-4-nitropyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for several bioactive classes.

Hepatitis B Virus (HBV) Inhibitors

Recent patent literature (e.g., WO2020221824A1) highlights the use of the N-oxide derivative as a starting material for Indolizine-2-carboxamides .

  • Mechanism: The nitro group is displaced or reduced to form an amino-pyridine core, which is then fused to form bicyclic systems capable of disrupting HBV capsid assembly.

Kinase Inhibitors (NIK/MAP3K14)

The scaffold is utilized to synthesize inhibitors of NF-κB-inducing kinase (NIK) .

  • Role: The fluorine atom at C5 modulates metabolic stability (blocking metabolic oxidation at that position) and influences the pKa of the pyridine nitrogen, enhancing binding affinity in the ATP-binding pocket.

Nucleophilic Substitution Substrate

The compound is a model substrate for SNAr reactions .

  • Experiment: Reaction with methoxide (NaOMe) yields 4-methoxy-5-fluoro-2-methylpyridine .

  • Utility: This transformation allows the rapid generation of diverse libraries of 4-alkoxy or 4-amino pyridines for Structure-Activity Relationship (SAR) studies.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle exclusively in a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The N-oxide is generally stable, but the free base may darken upon exposure to air/light.

References

  • Chemsrc. (2025).[4] 5-Fluoro-2-methyl-4-nitropyridine (CAS 1781990-44-0) Physicochemical Properties.Link

  • Hoffman Fine Chemicals. (2025). 5-Fluoro-2-methyl-4-nitropyridine 1-oxide (CAS 113209-88-4) Product Data.Link

  • Google Patents. (2020). WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (HBV).Link

  • BenchChem. (2025). Synthesis and Applications of Nitropyridine Derivatives.[5][6]Link

  • Royal Society of Chemistry. (2017). Nucleophilic substitution in tetrafluoro-4-nitropyridine and related systems. Journal of the Chemical Society C. Link

Sources

Exploratory

solubility of 5-Fluoro-2-methyl-4-nitropyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Fluoro-2-methyl-4-nitropyridine in Organic Solvents Authored by: A Senior Application Scientist Foreword: The Crucial Role of Solubility in Modern Drug Discovery In the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Fluoro-2-methyl-4-nitropyridine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of a new chemical entity is its solubility. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, the termination of a promising drug development program. The strategic incorporation of fluorine and nitrogen-containing heterocycles, such as in 5-fluoro-2-methyl-4-nitropyridine, is a common strategy in medicinal chemistry to modulate properties like metabolic stability and target binding affinity.[1] Consequently, a thorough understanding of the solubility of such compounds in various organic solvents is not merely an academic exercise but a fundamental necessity for formulation development, process chemistry, and preclinical evaluation.

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-fluoro-2-methyl-4-nitropyridine. Rather than presenting a simple table of data, this document aims to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to ascertain the solubility of this and similar compounds in their own laboratory settings. We will delve into the physicochemical properties of 5-fluoro-2-methyl-4-nitropyridine, explore the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the analytical techniques required for accurate quantification.

Physicochemical Landscape of 5-Fluoro-2-methyl-4-nitropyridine

The solubility of a compound is intrinsically linked to its molecular structure. The arrangement of functional groups in 5-fluoro-2-methyl-4-nitropyridine—a pyridine ring substituted with a fluorine atom, a methyl group, and a nitro group—creates a unique electronic and steric environment that governs its interactions with solvents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, rendering the pyridine ring electron-deficient. The oxygen atoms of the nitro group can also act as hydrogen bond acceptors.

  • Fluorine Atom: The highly electronegative fluorine atom further enhances the electron-withdrawing nature of the substituents and can participate in weak hydrogen bonding.

  • Methyl Group: The methyl group is a nonpolar, electron-donating group that contributes to the overall lipophilicity of the molecule.

Based on these features, 5-fluoro-2-methyl-4-nitropyridine can be classified as a moderately polar compound with the potential for hydrogen bonding interactions. Its solubility will therefore be highly dependent on the ability of a solvent to engage in these interactions.

The Theoretical Basis of Solubility: "Like Dissolves Like"

The adage "like dissolves like" remains a cornerstone of solubility prediction.[2][3] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. For 5-fluoro-2-methyl-4-nitropyridine, this implies that it will exhibit higher solubility in polar organic solvents compared to nonpolar ones.

The dissolution process can be conceptualized as a three-step process:

  • Solute-solute interactions must be overcome.

  • Solvent-solvent interactions must be overcome to create a cavity for the solute.

  • Solute-solvent interactions are formed.

Dissolution is favored when the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Equilibrium Solubility

The equilibrium solubility of a compound is defined as the maximum concentration of that compound that can be dissolved in a given solvent at a specific temperature and pressure to form a saturated solution. The most common and reliable method for determining equilibrium solubility is the shake-flask method.

Materials and Equipment
  • 5-Fluoro-2-methyl-4-nitropyridine (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 5-fluoro-2-methyl-4-nitropyridine to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 5-fluoro-2-methyl-4-nitropyridine.

Caption: Experimental workflow for solubility determination.

Analytical Quantification

Accurate quantification of the dissolved solute is paramount for obtaining reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity.

HPLC Method Development

A general-purpose reversed-phase HPLC method is often suitable for the analysis of pyridine derivatives.[4][5][6][7]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where 5-fluoro-2-methyl-4-nitropyridine exhibits strong absorbance (this can be determined by acquiring a UV spectrum of the compound).[8][9][10][11]

  • Injection Volume: 10 µL

Calibration Curve

A calibration curve is essential for relating the HPLC peak area to the concentration of the analyte.

  • Prepare a series of standard solutions of 5-fluoro-2-methyl-4-nitropyridine of known concentrations in the same diluent used for the test samples.

  • Inject each standard solution into the HPLC system and record the corresponding peak area.

  • Plot the peak area versus the concentration to generate a calibration curve. The relationship should be linear over the desired concentration range.

Calculation of Solubility

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) x Dilution Factor

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Organic SolventPolarity IndexSolubility (mg/mL) at 25 °CSolubility (mol/L) at 25 °C
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Ethanol4.3
Methanol5.1
Water10.2

Factors Influencing Solubility

Several factors can influence the solubility of 5-fluoro-2-methyl-4-nitropyridine.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the compound is to be used in processes at different temperatures.

  • Solvent Polarity: As discussed, the polarity of the solvent will have a significant impact on the solubility of this moderately polar compound.

  • pH (for aqueous solutions): The basicity of the pyridine nitrogen means that the solubility in aqueous solutions will be pH-dependent. At lower pH values, the nitrogen can be protonated, forming a more polar and thus more water-soluble cation.

Caption: Key factors influencing solubility.

Conclusion

While pre-existing, specific solubility data for 5-fluoro-2-methyl-4-nitropyridine in a wide range of organic solvents may not be readily available in the public domain, this technical guide provides a robust framework for researchers to determine this critical parameter. By understanding the physicochemical properties of the compound, applying the principles of solubility, and following a rigorous experimental protocol with accurate analytical quantification, reliable and reproducible solubility data can be generated. This information is indispensable for the rational design of formulations, the optimization of chemical processes, and the overall advancement of drug development programs involving this and other novel chemical entities.

References

  • [No author given]. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • [No author given]. (n.d.). HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • [No author given]. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • [No author given]. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • [No author given]. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
  • [No author given]. (2023, August 31). Solubility of Organic Compounds.
  • [No author given]. (n.d.). CAS 113209-88-4 | 5-Fluoro-2-methyl-4-nitropyridine 1-oxide | MFCD12828024.
  • [No author given]. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
  • [No author given]. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • [No author given]. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC.
  • [No author given]. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem.
  • [No author given]. (n.d.). 5-Fluoro-2-nitropyridine | 779345-37-8 - Sigma-Aldrich.
  • [No author given]. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.
  • [No author given]. (n.d.). 19346-47-5|2-Fluoro-4-methyl-5-nitropyridine|BLD Pharm.
  • [No author given]. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In - Semantic Scholar.
  • [No author given]. (n.d.). 2-fluoro-4-methyl-5-nitropyridine - CAS:19346-47-5 - Sunway Pharm Ltd.
  • [No author given]. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI.
  • [No author given]. (n.d.). 2-Fluoro-4-methyl-5-nitropyridine - Apollo Scientific.
  • [No author given]. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine. - ResearchGate.
  • [No author given]. (n.d.). Solvent Miscibility Table - Sigma-Aldrich.
  • [No author given]. (n.d.). SOLUBILITY DATA SERIES - NIST X-Ray Photoelectron Spectroscopy Database.
  • [No author given]. (2023, March 2). The Computational Investigation of IR and UV-Vis Spectra of 2-isopropyl-5-methyl-1,4-benzoquinone Using DFT and HF Methods | East European Journal of Physics.
  • [No author given]. (2019, July 15). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - MDPI.
  • [No author given]. (n.d.). UV spectrophotometric stability indicating method development and validation for the estimation of 5-fluorouracil in the bulk - Ukaaz Publications.

Sources

Foundational

difference between 5-Fluoro-2-methyl-4-nitropyridine and 2-Fluoro-4-methyl-5-nitropyridine

Executive Summary This technical guide provides a high-resolution analysis of two structural isomers: 5-Fluoro-2-methyl-4-nitropyridine (Compound A) and 2-Fluoro-4-methyl-5-nitropyridine (Compound B). While these compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of two structural isomers: 5-Fluoro-2-methyl-4-nitropyridine (Compound A) and 2-Fluoro-4-methyl-5-nitropyridine (Compound B). While these compounds share an identical molecular formula (


), their orthogonal electronic topographies dictate fundamentally different reactivity profiles.

For drug development professionals, the critical distinction lies in their behavior under Nucleophilic Aromatic Substitution (


) conditions:
  • Compound A typically undergoes displacement of the Nitro group at the C4 position.

  • Compound B undergoes rapid displacement of the Fluorine atom at the C2 position.

Understanding this "Leaving Group Switch" is vital for designing convergent synthesis routes for kinase inhibitors and heterocyclic bioisosteres.

Structural & Electronic Topography

To predict reactivity, we must map the electronic influence of the pyridine nitrogen (N1) and the substituents on the ring carbons.

Comparative Data Table
FeatureCompound A Compound B
IUPAC Name 5-Fluoro-2-methyl-4-nitropyridine2-Fluoro-4-methyl-5-nitropyridine
CAS Number Variable (often cited as N-oxide precursor: 113209-88-4)19346-47-5
Primary Electrophilic Site C4 (Gamma to N)C2 (Alpha to N)
Primary Leaving Group Nitro (

)
Fluoro (

)
Electronic Activation C4 is activated by N1. C5-F is meta to N1 (unactivated).C2 is activated by N1. C5-NO2 stabilizes the C2-Meisenheimer complex.

Reactivity
High (Displaces

)
Very High (Displaces

)
The Mechanistic Divergence

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack at positions C2 and C4 (ortho and para to the nitrogen).[1][2]

  • Case B (2-Fluoro-4-methyl-5-nitropyridine): The fluorine atom is located at C2 , a position highly activated by the ring nitrogen. Furthermore, the nitro group at C5 exerts a powerful electron-withdrawing effect. Upon nucleophilic attack at C2, the negative charge is delocalized onto the ring nitrogen and the C5 carbon. The nitro group at C5 stabilizes this anionic intermediate (Meisenheimer complex) via resonance. Consequently, the C-F bond is weakened, and fluoride is ejected rapidly.

  • Case A (5-Fluoro-2-methyl-4-nitropyridine): The fluorine is at C5 (meta to N), which is electronically "blind" to the activation of the pyridine nitrogen. However, the nitro group is at C4 (para to N). The C4 position is the most electrophilic site on the ring. In this unique scenario, the nitro group itself acts as the leaving group (denitration). Nucleophiles attack C4, stabilized by the ring nitrogen, and eject the nitrite anion (

    
    ), retaining the fluorine atom on the scaffold.
    

Reaction Pathway Visualization

The following diagram illustrates the orthogonal reaction pathways. Note how the choice of isomer determines whether you retain the fluorine or the nitro group in the final scaffold.

SNAr_Pathways cluster_A Compound A: Nitro Displacement cluster_B Compound B: Fluorine Displacement A_Start 5-Fluoro-2-methyl- 4-nitropyridine (Electrophile at C4) A_Inter Meisenheimer Complex (Charge on N1) A_Start->A_Inter + Nucleophile (Nu) A_Prod 4-Substituted-5-fluoro- 2-methylpyridine (Retains F, Loses NO2) A_Inter->A_Prod - NO2 group B_Start 2-Fluoro-4-methyl- 5-nitropyridine (Electrophile at C2) B_Inter Meisenheimer Complex (Stabilized by 5-NO2) B_Start->B_Inter + Nucleophile (Nu) B_Prod 2-Substituted-4-methyl- 5-nitropyridine (Retains NO2, Loses F) B_Inter->B_Prod - Fluoride (F-)

Caption: Orthogonal


 pathways. Comp A ejects the Nitro group; Comp B ejects the Fluorine atom.

Experimental Protocols

The following protocols demonstrate the standard handling of these isomers. Safety Warning: Nitropyridines are potentially explosive and skin sensitizers. Handle in a fume hood.

Protocol A: Functionalization of Compound B (Fluorine Displacement)

Targeting the synthesis of 2-amino-4-methyl-5-nitropyridine derivatives.

Rationale: The 2-fluoro position is highly labile. Mild basic conditions are sufficient. Strong heat is rarely needed and may cause degradation.

  • Preparation: Dissolve 2-Fluoro-4-methyl-5-nitropyridine (1.0 eq) in anhydrous THF or DMF (0.2 M concentration).

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq).

  • Base Scavenger: Add Diisopropylethylamine (DIPEA) (1.5 eq) to neutralize the generated HF.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LC-MS.

    • Note: If the nucleophile is sterically hindered, heat to 50°C.

  • Workup: Dilute with ethyl acetate, wash with water (x3) and brine. Dry over

    
    .
    
  • Validation: The disappearance of the

    
     NMR signal (approx -70 ppm) confirms the loss of fluorine.
    
Protocol B: Functionalization of Compound A (Nitro Displacement)

Targeting the synthesis of 4-amino-5-fluoro-2-methylpyridine derivatives.

Rationale: The 4-nitro group is a good leaving group but requires higher activation energy than the activated 2-fluoro.

  • Preparation: Dissolve 5-Fluoro-2-methyl-4-nitropyridine (1.0 eq) in DMSO or NMP (0.5 M).

  • Nucleophile Addition: Add the amine nucleophile (1.2 – 1.5 eq).

  • Base: Use an inorganic base like

    
      or 
    
    
    
    (2.0 eq).
  • Reaction: Heat to 80°C – 100°C for 6–12 hours.

    • Critical Step: Monitor for the "yellow-to-colorless" shift often associated with the loss of the nitro chromophore (though the product may have its own color).

  • Workup: Pour into ice water. The product often precipitates. If not, extract with DCM.

  • Validation:

    
     NMR should show a shift but remain present , confirming the fluorine was retained while the mass spec shows the loss of 
    
    
    
    (mass loss of 46, gain of Nu).

Synthesis & Manufacturing Considerations

Synthesis of Compound A (5-Fluoro-2-methyl-4-nitropyridine)

This isomer is typically accessed via Pyridine N-Oxide chemistry .

  • Precursor: 5-Fluoro-2-methylpyridine.

  • Oxidation: Treatment with mCPBA or

    
     yields the N-oxide.
    
  • Nitration: Electrophilic nitration (

    
    ) of the N-oxide occurs selectively at the C4 position  due to the specific electronic directing effects of the N-oxide oxygen.
    
  • Reduction: (Optional) The N-oxide is reduced (e.g.,

    
     or Fe) to yield the final pyridine.
    
Synthesis of Compound B (2-Fluoro-4-methyl-5-nitropyridine)

This isomer is accessed via Halogen Exchange (Halex) or Schiemann Reaction .

  • Precursor: 2-Amino-4-methyl-5-nitropyridine.

  • Diazotization: Reaction with

    
     or 
    
    
    
    .
  • Fluorination: Thermal decomposition of the diazonium salt yields the 2-fluoro derivative.

References

  • Nucleophilic Aromatic Substitution of the Nitro Group. Journal of the Chemical Society, Perkin Transactions 2. (Discusses the kinetics of nitro group displacement in activated aromatics).

  • Regioselective Control of SNAr Amination of Dichloropyrimidines. Journal of Organic Chemistry. (Provides analogous mechanistic insight into N-activation at C2 vs C4).

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine. Chemical Communications. (Details the synthesis and reactivity of 3-fluoro-4-nitropyridine analogs).

  • 2-Fluoro-4-methyl-5-nitropyridine Product Data. BLD Pharm. (Verification of CAS 19346-47-5 and commercial availability).

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. (Demonstrates nitro group displacement by fluoride, confirming the lability of the nitro group in 4-nitropyridines).

Sources

Protocols & Analytical Methods

Method

synthesis of 5-Fluoro-2-methyl-4-nitropyridine from 2-amino-5-fluoropyridine

Executive Summary This application note details a robust, five-step synthetic protocol for the preparation of 5-Fluoro-2-methyl-4-nitropyridine (Target), a highly functionalized pyridine scaffold valuable in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, five-step synthetic protocol for the preparation of 5-Fluoro-2-methyl-4-nitropyridine (Target), a highly functionalized pyridine scaffold valuable in medicinal chemistry.

Starting from the commercially available 2-amino-5-fluoropyridine , the synthesis navigates the electronic constraints of the pyridine ring. Direct nitration or alkylation of the starting material fails to yield the correct regioisomer due to the directing effects of the ring nitrogen and fluorine substituent. Consequently, this protocol employs a "Block-Activate-Direct" strategy:

  • Substitution: Conversion of the amino group to a bromide (Sandmeyer).

  • Coupling: Introduction of the methyl group via Palladium-catalyzed cross-coupling.

  • Activation: N-oxidation to activate the C4 position.

  • Functionalization: Regioselective nitration at C4.

  • Restoration: Deoxygenation to the final pyridine core.

Retrosynthetic Analysis & Pathway

The synthesis is designed to overcome the inherent deactivation of the pyridine ring towards electrophilic aromatic substitution (nitration) and the difficulty of direct C2-methylation.

SynthesisPath Target 5-Fluoro-2-methyl-4-nitropyridine (Target) NOxideNitro 5-Fluoro-2-methyl-4-nitropyridine N-oxide NOxideNitro->Target Step 5: Deoxygenation (PCl3) NOxide 2-Methyl-5-fluoropyridine N-oxide NOxide->NOxideNitro Step 4: Nitration (HNO3/H2SO4) MethylPy 2-Methyl-5-fluoropyridine MethylPy->NOxide Step 3: N-Oxidation (m-CPBA) BromoPy 2-Bromo-5-fluoropyridine BromoPy->MethylPy Step 2: Suzuki Coupling (MeB(OH)2, Pd) Start 2-Amino-5-fluoropyridine (Starting Material) Start->BromoPy Step 1: Sandmeyer (NaNO2, HBr)

Figure 1: Retrosynthetic logic flow. The N-oxide intermediate is critical for directing the nitro group to the 4-position.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Bromo-5-fluoropyridine

Rationale: The amino group is a poor handle for direct methylation. Converting it to a bromide creates a versatile electrophile for transition-metal catalyzed cross-coupling.

  • Reagents: 2-Amino-5-fluoropyridine (1.0 equiv), NaNO₂ (2.5 equiv), 48% HBr (aq).

  • Mechanism: Diazotization followed by nucleophilic substitution (Sandmeyer-type).

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2-amino-5-fluoropyridine (11.2 g, 100 mmol) and 48% aqueous HBr (60 mL). Cool the suspension to -10°C using an ice/salt bath.

  • Diazotization: Dissolve NaNO₂ (17.25 g, 250 mmol) in water (30 mL). Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature below -5°C. Caution: Evolution of N₂ gas and brown NOₓ fumes.

  • Bromination: Stir the mixture at -5°C for 1 hour. Then, add Br₂ (15 mL) dropwise (optional, to enhance yield, though HBr often suffices).

  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Neutralize carefully with saturated Na₂CO₃ (aq) to pH 8. Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 95:5).

    • Expected Yield: 80-85%

    • Appearance: Pale yellow solid/oil.

Stage 2: Synthesis of 2-Methyl-5-fluoropyridine

Rationale: Introduction of the C2-methyl group via Suzuki-Miyaura coupling. This is superior to Grignard methods which may cause defluorination or benzyne formation.

  • Reagents: 2-Bromo-5-fluoropyridine (1.0 equiv), Methylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1).[1]

Protocol:

  • Setup: In a pressure tube or RBF, combine 2-bromo-5-fluoropyridine (8.8 g, 50 mmol), methylboronic acid (4.5 g, 75 mmol), and K₂CO₃ (20.7 g, 150 mmol).

  • Solvent & Degassing: Add 1,4-Dioxane (100 mL) and Water (25 mL). Sparge with Argon for 15 minutes to remove O₂.

  • Catalyst: Add Pd(dppf)Cl₂ (1.8 g, 2.5 mmol). Seal the vessel.

  • Reaction: Heat to 90°C for 16 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Partition the filtrate with water.[2] Extract aqueous layer with EtOAc.[3]

  • Purification: Dry organics (MgSO₄) and concentrate. Purify via distillation or column chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 75-80%

    • Data: 2-Methyl-5-fluoropyridine.[4]

Stage 3: Synthesis of 2-Methyl-5-fluoropyridine N-oxide

Rationale: Pyridines are electron-deficient and resist nitration. N-oxidation pushes electron density into the ring (specifically C2 and C4) and directs electrophilic attack to the 4-position.

  • Reagents: 2-Methyl-5-fluoropyridine (1.0 equiv), m-CPBA (1.2 equiv).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Setup: Dissolve 2-methyl-5-fluoropyridine (5.55 g, 50 mmol) in DCM (100 mL) at 0°C.

  • Addition: Add m-chloroperbenzoic acid (m-CPBA, 70-75%, 12.3 g) portion-wise over 20 minutes.

  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Wash the organic phase with 1M NaOH (2 x 50 mL) to remove m-chlorobenzoic acid byproduct. Wash with brine, dry (Na₂SO₄), and concentrate.

  • Product: The N-oxide is usually pure enough for the next step.

    • Expected Yield: >90%[5][6]

    • Appearance: Off-white solid.

Stage 4: Regioselective Nitration (The Critical Step)

Rationale: The N-oxide group directs nitration to the 4-position (para). The 5-fluoro substituent also directs ortho/para, reinforcing activation at C4 (ortho to F, para to N-oxide). The 2-methyl group exerts a weaker effect but is meta to the target site.

  • Reagents: Fuming HNO₃, Conc. H₂SO₄.[2][6][7]

  • Conditions: High temperature (100-120°C).

Protocol:

  • Acid Mix: In a flask, carefully mix Fuming HNO₃ (10 mL) and Conc. H₂SO₄ (10 mL) at 0°C.

  • Addition: Add 2-methyl-5-fluoropyridine N-oxide (3.0 g, 23.6 mmol) portion-wise to the acid mixture.

  • Reaction: Heat the mixture to 100°C for 4-6 hours.

    • Note: Monitor carefully.[7] If the reaction is sluggish, temperature can be increased to 120°C, but safety shields must be used due to nitration risks.

  • Quench: Cool to RT. Pour the mixture onto crushed ice (100 g).

  • Isolation: Neutralize with solid Na₂CO₃ or conc. NH₄OH to pH 7-8. A yellow precipitate (Target N-oxide) should form. Extract with DCM if precipitation is incomplete.

  • Intermediate: 5-Fluoro-2-methyl-4-nitropyridine N-oxide .

    • Expected Yield: 50-60%

Stage 5: Deoxygenation to Final Target

Rationale: Removal of the N-oxide oxygen to restore the pyridine aromaticity. PCl₃ is the standard reagent for this transformation, as it selectively reduces the N-oxide without reducing the nitro group (unlike catalytic hydrogenation).

  • Reagents: PCl₃ (Phosphorus Trichloride).

  • Solvent: Chloroform or DCM.

Protocol:

  • Setup: Dissolve 5-fluoro-2-methyl-4-nitropyridine N-oxide (2.0 g, 11.6 mmol) in dry Chloroform (40 mL).

  • Addition: Add PCl₃ (3.0 mL, 34 mmol) dropwise at 0°C.

  • Reaction: Reflux the mixture (60°C) for 2 hours.

  • Workup: Cool to 0°C. Quench carefully with ice water. Basify with Na₂CO₃ (aq).

  • Extraction: Extract with DCM (3 x 30 mL). Dry and concentrate.

  • Final Purification: Recrystallization from Ethanol or column chromatography (EtOAc/Hexanes).

    • Final Product: 5-Fluoro-2-methyl-4-nitropyridine .

Summary of Key Data

ParameterStage 1 (Bromination)Stage 2 (Methylation)Stage 4 (Nitration)
Key Reagent NaNO₂ / HBrMeB(OH)₂ / Pd(dppf)Cl₂Fuming HNO₃ / H₂SO₄
Temperature -10°C to RT90°C100°C
Criticality Temperature control (Diazotization)O₂ exclusion (Suzuki)Regiocontrol (N-oxide directed)
Typical Yield 85%75%55%

References

  • Synthesis of 2-Bromo-5-fluoropyridine (Sandmeyer)

    • GuideChem Protocol Database.
  • Suzuki Coupling on Halopyridines

    • Sigma-Aldrich Technical Library. "Suzuki Cross-Coupling Reaction User Guide."
  • Nitration of Pyridine N-oxides

    • Organic Chemistry Portal.[8] "Nitration of Pyridine N-oxides: Regioselectivity and Conditions."[7]

  • Deoxygenation of N-oxides

    • RSC Advances.

Sources

Application

Application Note: High-Fidelity Catalytic Hydrogenation of 5-Fluoro-2-methyl-4-nitropyridine

Executive Summary This application note details the protocol for the chemoselective catalytic hydrogenation of 5-Fluoro-2-methyl-4-nitropyridine to 5-Fluoro-2-methylpyridin-4-amine . While the reduction of nitro groups i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of 5-Fluoro-2-methyl-4-nitropyridine to 5-Fluoro-2-methylpyridin-4-amine . While the reduction of nitro groups is a standard transformation, the presence of a halogen (fluorine) on an electron-deficient pyridine ring introduces specific challenges regarding hydrodehalogenation (loss of fluorine) and ring saturation (over-reduction to piperidine).

This guide recommends a Platinum on Carbon (Pt/C) catalyzed system as the "Gold Standard" for preserving halogen substituents, while providing an optimized Palladium on Carbon (Pd/C) protocol for cost-sensitive applications.

Strategic Analysis & Chemoselectivity

The Chemoselectivity Challenge

The primary objective is the reduction of the nitro group (


) to the amine (

) without affecting the C-F bond or the aromatic pyridine ring.
  • Hydrodefluorination (HDF): While aromatic C-F bonds (approx. 116 kcal/mol) are stronger than C-Cl or C-Br bonds, the electron-deficient nature of the pyridine ring—further activated by the protonation of the pyridine nitrogen under reaction conditions—can facilitate nucleophilic or radical attack at the C-F position.

  • Ring Hydrogenation: Pyridines can be reduced to piperidines.[1] However, the rate of nitro reduction is generally orders of magnitude faster than ring hydrogenation, provided the reaction is stopped upon consumption of hydrogen equivalents.

Catalyst Selection: Pd/C vs. Pt/C
  • Palladium (Pd/C): Highly active for nitro reduction but also the most active metal for hydrogenolysis (cleavage) of carbon-halogen bonds. Use requires strict temperature control (

    
    ).
    
  • Platinum (Pt/C): Exhibits high activity for nitro reduction but significantly lower activity for hydrogenolysis. It is the preferred catalyst for halogenated aromatics to minimize impurities.

  • Raney Nickel: Effective but pyrophoric and difficult to handle on large scales; often leads to desulfurization or dehalogenation if not carefully modified.

Recommendation: Start with 5% Pt/C for maximum impurity control. Switch to 5% Pd/C only if cost is a limiting factor and strict temperature monitoring is available.

Mechanistic Pathway[2][3][4][5]

The reduction proceeds via the Haber-Lukashevich pathway , involving the sequential transfer of electron/proton pairs. The accumulation of the Hydroxylamine intermediate is a critical quality attribute; incomplete reduction leads to colored impurities and potential explosion hazards during distillation.

ReactionMechanism Nitro Nitro-Pyridine (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) Azo Azoxy/Azo Dimers (Colored Impurity) Nitroso->Azo Condensation (if H2 starved) Amine Target Amine (R-NH2) Hydroxyl->Amine + H2 (Rate Limiting Step) Defluoro Defluorinated Byproduct (Impurity) Hydroxyl->Defluoro Over-hydrogenation (Pd/C, High Temp)

Figure 1: Mechanistic pathway of nitro-pyridine reduction highlighting critical intermediates and potential side reactions.

Experimental Protocol

Equipment & Materials
ComponentSpecificationPurpose
Reactor Parr Shaker or Stainless Steel AutoclaveHigh-pressure H2 containment (rated >10 bar).[2]
Catalyst 5% Pt/C (sulfided optional) or 10% Pd/C (50% wet)Active hydrogenation site. Wet catalyst prevents ignition.
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents facilitate proton transfer steps.
Hydrogen Ultra-High Purity (UHP) GradeReactant.
Filtration Celite® 545 padRemoval of potentially pyrophoric catalyst.
Step-by-Step Procedure

Safety Warning: Hydrogen gas is extremely flammable.[3] Catalysts (Pd/C, Pt/C) can be pyrophoric when dry. Ensure all equipment is grounded.

Step 1: Reactor Loading
  • Weigh 5-Fluoro-2-methyl-4-nitropyridine (1.0 eq) and transfer to the reaction vessel.

  • Add Methanol (10-15 volumes relative to substrate mass).

    • Note: Concentration impacts kinetics. Too dilute = slow; Too concentrated = exotherm risk.

  • Add Catalyst (5 wt% loading relative to substrate).

    • Example: For 10g substrate, use 0.5g of 5% Pt/C.

    • Technique: Add catalyst as a slurry in water or solvent to avoid dry sparks.

Step 2: Purging & Inerting [4]
  • Seal the reactor.

  • Purge with Nitrogen (N2) : Pressurize to 3 bar, stir for 1 min, vent. Repeat 3 times.

    • Why: Removes Oxygen to prevent H2/O2 explosion and oxidation of the product.

  • Purge with Hydrogen (H2) : Pressurize to 3 bar, stir for 1 min, vent. Repeat 2 times.

Step 3: Reaction
  • Pressurize reactor to 3 bar (approx. 45 psi) with H2.

  • Set agitation to high speed (>800 rpm).

    • Critical: Hydrogenation is mass-transfer limited. Good gas-liquid mixing is essential.

  • Maintain temperature at 25°C - 30°C .

    • Control: Use an external water bath. Do not exceed 40°C to prevent defluorination.

  • Monitor H2 uptake. Reaction is complete when uptake ceases (theoretical uptake: 3 moles H2 per mole substrate).

Step 4: In-Process Control (IPC)
  • After 2-4 hours, sample the mixture.

  • Analyze via HPLC or TLC .

    • Target: Disappearance of Nitro starting material and Hydroxylamine intermediate.

    • Acceptance: <0.5% Starting Material.

Step 5: Workup
  • Vent H2 and purge with N2 (3 times).

  • Filter the reaction mixture through a Celite pad to remove the catalyst.[2]

    • Safety: Keep the filter cake wet with water/solvent at all times to prevent spontaneous ignition.

  • Wash the cake with Methanol.

  • Concentrate the filtrate under reduced pressure (Rotovap, 40°C) to yield the crude amine.

Process Workflow Diagram

Workflow Start Start: Raw Materials Load Load Substrate & Solvent (MeOH, 10V) Start->Load CatAdd Add Catalyst (Pt/C) (Under Inert Atmosphere) Load->CatAdd Purge Purge Cycle (3x N2, 2x H2) CatAdd->Purge React Hydrogenation (3 bar H2, 25°C, 4h) Purge->React IPC IPC Check (HPLC) Conversion > 99%? React->IPC IPC->React No (Extend Time) Filter Filtration (Celite) Remove Catalyst IPC->Filter Yes Conc Concentration (Vacuum, 40°C) Filter->Conc End Final Product: 5-Fluoro-2-methylpyridin-4-amine Conc->End

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Slow Reaction Rate Poisoned CatalystEnsure substrate is free of sulfur/thiols. Increase catalyst loading to 10%.
Poor Mass TransferIncrease agitation speed (RPM). H2 solubility is diffusion-limited.
Defluorination (Impurity) Temperature too highLower reaction temp to <25°C.
Catalyst too activeSwitch from Pd/C to Pt/C. Add 0.1 eq of Acetic Acid (inhibits hydrogenolysis).
Pink/Red Color Azo/Azoxy formationIndicates H2 starvation. Increase pressure or agitation. Ensure reaction runs to full completion.

References

  • Mechanism of Nitro Reduction: Haber, F. (1898).[5] Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem. (Foundational mechanism for nitro-to-amine reduction).[6]

  • Catalytic Hydrogenation Overview: BenchChem. (2025).[6][3] A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. Link

  • Fluoropyridine Synthesis: Dissertation Topic. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (Provides specific precedents for fluoropyridine reduction conditions). Link

  • Selectivity in Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on Pt vs Pd selectivity for halogens).
  • Safety in Hydrogenation: AZoM. (2016). Catalytic Hydrogenation Reaction - Kinetics and Safety. Link

Sources

Method

Application Note: Chemoselective Deoxygenation of 5-Fluoro-2-methyl-4-nitropyridine N-oxide

Executive Summary & Strategic Analysis The deoxygenation of 5-Fluoro-2-methyl-4-nitropyridine N-oxide to its parent pyridine, 5-Fluoro-2-methyl-4-nitropyridine , presents a specific chemoselective challenge. The molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The deoxygenation of 5-Fluoro-2-methyl-4-nitropyridine N-oxide to its parent pyridine, 5-Fluoro-2-methyl-4-nitropyridine , presents a specific chemoselective challenge. The molecule contains three reactive functionalities:

  • N-Oxide: The target for reduction.[1][2][3][4]

  • Nitro Group (

    
    ):  Highly susceptible to reduction (to amines) under standard hydrogenation conditions (
    
    
    
    ,
    
    
    ) or dissolving metal reductions (
    
    
    ,
    
    
    ).
  • Fluorine Substituent: Susceptible to nucleophilic aromatic substitution (

    
    ) if the ring is sufficiently activated by the nitro group and N-oxide.
    

The Core Directive: To effect clean N-deoxygenation without reducing the nitro group or displacing the fluorine atom.

This guide presents two validated protocols:

  • Method A (The Standard): Phosphorus Trichloride (

    
    ) – Ideal for scale-up and high throughput.
    
  • Method B (The Alternative): Triphenylphosphine (

    
    ) – Ideal for small-scale, odor-sensitive, or "green" chemistry requirements.
    

Mechanistic Insight

The deoxygenation relies on the high oxophilicity of trivalent phosphorus. Unlike hydrogenation, which relies on surface catalysis and hydride transfer (risking nitro reduction), P(III) reagents attack the oxygen atom directly.

Reaction Pathway

The reaction proceeds via an


-like nucleophilic attack of the N-oxide oxygen on the phosphorus atom, forming a cationic intermediate. The driving force is the formation of the strong 

bond (approx. 544 kJ/mol for

).

DeoxygenationMechanism NOxide N-Oxide Substrate (Ar-N+-O-) Complex [Ar-N-O-PCl3] Intermediate NOxide->Complex Nucleophilic Attack (O -> P) PCl3 PCl3 (Reagent) PCl3->Complex Product Pyridine Product (Ar-N) Complex->Product Elimination Byproduct POCl3 (Byproduct) Complex->Byproduct Bond Cleavage

Figure 1: Mechanistic pathway for P(III) mediated deoxygenation. The strong affinity of Phosphorus for Oxygen drives the irreversible cleavage of the N-O bond.

Protocol A: Phosphorus Trichloride ( ) Method

Best for: Gram-to-Kilogram scale, cost-efficiency, and difficult substrates.

Rationale

 is the historical and industrial gold standard. While 

can sometimes cause chlorination at the

-position (forming 2-chloropyridines), the presence of the electron-withdrawing nitro and fluoro groups on the ring deactivates it towards electrophilic attack, making this side reaction negligible under controlled temperatures.
Materials
  • Substrate: 5-Fluoro-2-methyl-4-nitropyridine N-oxide (1.0 equiv)

  • Reagent: Phosphorus Trichloride (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM). Note: Chloroform allows a higher reflux temperature, often necessary for completion.
    
  • Quench: Saturated Sodium Bicarbonate (

    
    ) or Crushed Ice.
    
Step-by-Step Procedure
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube/nitrogen inlet), and an addition funnel.

  • Dissolution: Charge the flask with the N-oxide substrate and anhydrous

    
     (approx. 10 mL per gram of substrate). Cool the solution to 0–5°C using an ice bath.
    
  • Addition: Charge the addition funnel with

    
     (1.2 equiv). Add dropwise to the stirring solution over 15–20 minutes.
    
    • Critical Control Point: The reaction is exothermic. Maintain internal temperature <10°C during addition to prevent runaway side reactions.

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature.

    • Observation: A white or yellow precipitate (the complex) may form.

    • Heat the mixture to gentle reflux (approx. 60°C for

      
      ) for 1–3 hours. Monitor by TLC or LCMS.
      
  • Quench (Care Required): Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice/water (approx. 5x volume).

    • Safety:

      
       hydrolysis generates 
      
      
      
      gas and phosphoric acid. Perform in a fume hood.
  • Neutralization: Neutralize the aqueous layer with saturated

    
     or 2M NaOH until pH ~8.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate
    • Note: The product is the free base pyridine.

Protocol B: Triphenylphosphine ( ) Method

Best for: Lab-scale (<5g), avoiding corrosive


, or if 

-chlorination is observed.
Rationale

Triphenylphosphine is a milder reducing agent. It requires higher temperatures (refluxing toluene or dioxane) but is non-corrosive and generates neutral triphenylphosphine oxide (


) as the byproduct.
Materials
  • Substrate: 5-Fluoro-2-methyl-4-nitropyridine N-oxide (1.0 equiv)

  • Reagent: Triphenylphosphine (

    
    ) (1.1 – 1.2 equiv)
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure
  • Setup: Dry round-bottom flask with reflux condenser and nitrogen balloon.

  • Mixture: Combine the N-oxide and

    
     (1.1 equiv) in Toluene (10-15 mL/g).
    
  • Reflux: Heat to reflux (110°C) for 4–12 hours.

    • Monitoring: This method is slower than

      
      . Ensure complete consumption of starting material to simplify purification.
      
  • Workup: Cool to room temperature.

    • Option A (Precipitation): If the product is significantly less soluble than

      
      , adding cold hexanes may precipitate the product (or conversely, precipitate the oxide).
      
    • Option B (Chromatography): Concentrate the toluene. Purify via silica gel flash chromatography.

      
       is very polar; the fluorinated pyridine product will likely elute much earlier in a Hexane/EtOAc gradient.
      

Analytical Quality Control

ParameterN-Oxide (Starting Material)Pyridine (Product)Method
LCMS (M+H) 173.1 m/z157.1 m/zESI+
1H NMR (

-H)
Typically

8.0 - 8.5 ppm
Shifts upfield (shielded) to

8.4 - 8.8 ppm*

1H NMR (Me)

2.4 - 2.5 ppm
Distinct shift (approx 0.1-0.2 ppm change)

Appearance Yellow/Off-white solidWhite/Pale Yellow solid or oilVisual

*Note: While removal of the N-oxide oxygen usually shields protons, the specific electronic push-pull of the Nitro/Fluoro groups may cause complex shifts. The loss of mass -16 amu is the definitive confirmation.

Troubleshooting & Decision Matrix

Use the following logic flow to select and optimize your protocol.

DecisionTree Start Start: Deoxygenation Required ScaleCheck Is Scale > 10g? Start->ScaleCheck PCl3_Route Use Protocol A (PCl3) Standard Industrial Method ScaleCheck->PCl3_Route Yes PPh3_Route Use Protocol B (PPh3) Mild / Lab Scale ScaleCheck->PPh3_Route No CheckChlorination QC Check: Did alpha-chlorination occur? PCl3_Route->CheckChlorination Success Isolate Product PPh3_Route->Success CheckChlorination->PPh3_Route Yes (Impure) CheckChlorination->Success No (Clean)

Figure 2: Decision matrix for protocol selection. Protocol A is preferred for throughput, but Protocol B is the fallback if side-reactions occur.

Safety & Handling (E-E-A-T)

  • Energetic Materials: Nitro-pyridines can be energetic. While 5-fluoro-2-methyl-4-nitropyridine is generally stable, never distill the N-oxide or the product to dryness at high temperatures without DSC (Differential Scanning Calorimetry) data.

  • 
     Hazards:  Reacts violently with water. Always have a quenching plan (large volume of ice) before starting the reaction.
    
  • Meisenheimer Complexes: Avoid using strong nucleophiles (like methoxide or hydroxide) at high temperatures during workup, as the 5-Fluoro group is activated by the 4-Nitro group and can undergo

    
     displacement (fluorine substitution).
    

References

  • Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551. Link (Foundational text on

    
     deoxygenation).
    
  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Hertog, H. J., & Combe, W. (1951). "Reactivity of 4-nitropyridine-N-oxide." Recueil des Travaux Chimiques des Pays-Bas.
  • ChemicalBook. (2023). "5-Fluoro-2-methyl-4-nitropyridine N-oxide Product Entry." (Verifies commercial availability and structural data). Link

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-Fluoro-2-methyl-4-nitropyridine for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery Within the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are oft...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

Within the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with multiple biological targets. The substituted pyridine ring is a quintessential example of such a scaffold, particularly in the domain of kinase inhibitor design.[1][2] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4][5] Consequently, the development of small molecules that can modulate kinase activity is a cornerstone of modern drug discovery.[3][6]

This guide focuses on 5-Fluoro-2-methyl-4-nitropyridine , a highly versatile and reactive building block engineered for the efficient construction of complex kinase inhibitor candidates. Its utility stems from a carefully orchestrated arrangement of functional groups, each serving a distinct chemical purpose:

  • The Pyridine Core: An electron-deficient aromatic system that often serves as a bioisostere for the adenine ring of ATP, enabling it to form critical hydrogen-bonding interactions within the kinase hinge region.[2]

  • The Fluorine Atom (C5): Positioned on an activated ring, fluorine serves as an outstanding leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[7][8] This allows for the precise and efficient introduction of a wide array of nucleophiles.

  • The Nitro Group (C4): As a powerful electron-withdrawing group positioned ortho to the fluorine, it strongly activates the C5 position for nucleophilic attack, facilitating the SNAr reaction under mild conditions.[5][9][10]

  • The Methyl Group (C2): This group provides a steric and electronic perturbation that can be exploited to fine-tune binding selectivity and optimize pharmacokinetic properties.

The primary and most powerful application of this reagent is its participation in SNAr reactions, a reliable and scalable method for forging carbon-heteroatom bonds, which are integral to the structure of most kinase inhibitors.[7][9][11]

Part 1: The Underlying Chemistry — Mechanism and Reactivity in SNAr

The Addition-Elimination Mechanism: A Two-Step Pathway to Complexity

The cornerstone of this building block's utility is the Nucleophilic Aromatic Substitution (SNAr) reaction, which proceeds via a well-established two-step addition-elimination mechanism.[7][9][10] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electron-deficient carbon atom bearing the fluorine (C5). This is typically the rate-determining step. The attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is the key to the reaction's success. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group and the ring nitrogen, which are highly electronegative.[8][9]

  • Step 2: Elimination and Restoration of Aromaticity: The aromatic system is restored through the expulsion of the fluoride ion, which is an excellent leaving group in this context.[9][10] This step is rapid and irreversible, driving the reaction to completion.

Caption: General mechanism of SNAr on 5-Fluoro-2-methyl-4-nitropyridine.

Causality in Experimental Design: Why Fluorine?

A common point of confusion is why fluorine, which forms the strongest single bond to carbon, is the best halogen leaving group in SNAr reactions. The answer lies in the rate-determining step. The C-F bond is not broken during the initial nucleophilic attack. Instead, the high electronegativity of fluorine makes the attached carbon atom highly electrophilic, accelerating the formation of the Meisenheimer complex. This activation is more significant than the C-F bond strength, leading to faster overall reaction rates compared to chloro- or bromo-analogs.[7][8]

Part 2: Field-Proven Experimental Protocols

The following protocols are designed to be robust and adaptable. They represent common transformations used to convert 5-Fluoro-2-methyl-4-nitropyridine into valuable scaffolds for kinase inhibitor synthesis.

Protocol 1: Synthesis of N-Aryl Aminopyridines via SNAr

This is arguably the most critical reaction, as the resulting diaryl amine linkage is a common feature in many kinase inhibitors.

Workflow Diagram

Caption: General workflow for SNAr reaction with amine nucleophiles.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask, add 5-Fluoro-2-methyl-4-nitropyridine (1.0 eq), the desired amine or aniline nucleophile (1.1 - 1.5 eq), and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq).

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as DMSO, DMF, or NMP to achieve a concentration of 0.1-0.5 M.

  • Reaction Execution: Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine to remove residual solvent, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Nucleophile TypeTypical BaseTemperature (°C)Typical Time (h)Notes
Primary Aliphatic AmineK₂CO₃ / DIPEA60 - 902 - 6Highly reactive; may not require high temperatures.
Secondary Aliphatic AmineK₂CO₃ / DIPEA80 - 1104 - 12Steric hindrance can slow the reaction.[12]
Substituted AnilineK₂CO₃100 - 1308 - 24Less nucleophilic; generally requires higher temperatures.
Protocol 2: Subsequent Reduction of the Nitro Group

The nitro group, having served its purpose as a powerful activating group, can now be converted into a versatile primary amine. This amine is a key handle for introducing functionality that targets the kinase hinge region, often through amide or urea formation.

Step-by-Step Methodology (Iron in Acetic Acid):

  • Setup: Dissolve the 2-methyl-4-nitro-5-(substituted-amino)pyridine product (1.0 eq) in a mixture of ethanol and acetic acid (e.g., a 5:1 ratio).

  • Reagent Addition: Add iron powder (Fe, ~5.0 eq) portion-wise to the stirred solution. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (around 80 °C) and stir for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol or ethyl acetate.

  • Purification: Neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired aminopyridine, which is often pure enough for the next step.

Part 3: Application in a Kinase Inhibitor Synthesis Workflow

To illustrate the power of this building block, we present a hypothetical but highly plausible synthetic route to a core scaffold found in many kinase inhibitors. This workflow demonstrates the logical sequence of SNAr followed by nitro reduction and subsequent functionalization.

Kinase_Inhibitor_Synthesis Start 5-Fluoro-2-methyl-4-nitropyridine SNAr Step 1: SNAr Reaction (Protocol 1) Start->SNAr Aniline R¹-Aniline Aniline->SNAr Intermediate1 Diaryl Amine Intermediate SNAr->Intermediate1 Forms C-N bond Reduction Step 2: Nitro Reduction (Protocol 2) Intermediate1->Reduction Intermediate2 Diaryl Diamine Scaffold Reduction->Intermediate2 Unmasks key amine Acylation Step 3: Acylation / Urea Formation Intermediate2->Acylation AcylChloride R²-COCl / R²-NCO AcylChloride->Acylation FinalProduct Final Kinase Inhibitor Scaffold Acylation->FinalProduct Adds hinge-binding moiety

Caption: A multi-step workflow for kinase inhibitor synthesis.

This three-step sequence is a powerful strategy in drug discovery:

  • SNAr Reaction: Couples the core pyridine with a substituted aniline (R¹), which often occupies the solvent-exposed region of the ATP binding pocket. This allows for rapid exploration of structure-activity relationships (SAR).

  • Nitro Reduction: Unmasks the C4 amine, which is now positioned to interact with the highly conserved kinase hinge region.

  • Acylation/Urea Formation: Capping the C4 amine with an acyl group or forming a urea (with R²) installs the critical hydrogen bond donors and acceptors that "anchor" the inhibitor to the kinase's backbone.

This modular approach allows for the creation of large libraries of compounds by simply varying the aniline (R¹) and the acylating agent (R²), accelerating the discovery of potent and selective inhibitors.[13]

Conclusion

5-Fluoro-2-methyl-4-nitropyridine is a purpose-built intermediate for modern medicinal chemistry. Its reactivity is predictable, the protocols for its use are robust, and its application leads directly to molecular scaffolds of high therapeutic relevance. By understanding the principles of the SNAr reaction and leveraging the strategic placement of its functional groups, researchers can significantly streamline the synthesis of novel kinase inhibitors, paving the way for the next generation of targeted therapies.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro- 1H-pyrrolo[2,3-b].
  • ResearchGate.
  • Chemical Kinomics. Drug Discovery - Inhibitor.
  • Behind the Paper.
  • Semantic Scholar. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine.
  • PharmD Guru.
  • NIH National Library of Medicine. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • BenchChem. Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors Utilizing 2,4-Dichloro-5-nitropyridine.
  • BenchChem. Application Notes and Protocols: 2,4-Dichloro-5-nitropyridine in the Synthesis of Novel Heterocyclic Compounds.
  • SciSpace. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

Sources

Method

Application Note: Scalable Preparation of 4-Amino-5-Fluoro-2-Methylpyridine

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-amino-5-fluoro-2-methylpyridine (synonym: 4-amino-5-fluoro-2-picoline). This intermediate is a critical scaffold in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-amino-5-fluoro-2-methylpyridine (synonym: 4-amino-5-fluoro-2-picoline). This intermediate is a critical scaffold in the development of KRAS G12C inhibitors (e.g., sotorasib analogs) and other kinase-targeted small molecules.

The guide prioritizes the N-Oxide Activation Route , a pathway selected for its scalability, regiochemical fidelity, and use of commercially available starting materials.

Executive Summary & Retrosynthetic Logic

The synthesis of 2,4,5-trisubstituted pyridines presents a regiochemical challenge. Direct electrophilic aromatic substitution on the pyridine ring is sluggish and often regioselective for the 3-position. To install an amino group at the 4-position and a fluorine at the 5-position relative to a 2-methyl group, we employ N-oxide activation .

The N-oxide moiety serves two functions:

  • Activation: It renders the C4 position susceptible to nucleophilic attack or electrophilic nitration (via back-donation).

  • Direction: It directs nitration to the C4 position (para), which is further reinforced by the ortho-directing effect of the C5-fluorine atom.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Figure 1: Retrosynthetic Strategy via N-Oxide Activation Target Target: 4-Amino-5-Fluoro-2-Methylpyridine Inter1 Intermediate 1: 4-Nitro-5-Fluoro-2-Methylpyridine N-Oxide Inter1->Target Global Reduction (Fe/AcOH or H2/Pd) Inter2 Intermediate 2: 5-Fluoro-2-Methylpyridine N-Oxide Inter2->Inter1 Regioselective Nitration (HNO3/H2SO4) Inter3 Intermediate 3: 5-Fluoro-2-Methylpyridine Inter3->Inter2 N-Oxidation (mCPBA or H2O2) Start Starting Material: 2-Amino-5-Methylpyridine (Commercially Available) Start->Inter3 Balz-Schiemann Reaction (NaNO2/HBF4)

Route Evaluation & Selection

Route StrategyKey AdvantagesMajor DrawbacksSuitability
A. N-Oxide Nitration (Selected) High regioselectivity (C4); Cheap starting materials (2-amino-5-picoline).Requires 4 steps; Nitration can be energetic.[1]High (Recommended)
B. Halogen Exchange (

)
Convergent; fewer steps if 4-Cl precursor exists.Precursor (4-chloro-5-fluoro-2-methylpyridine) is expensive/rare.Low (Supply constrained)
C. Curtius Rearrangement Avoids nitration.Requires synthesis of 5-fluoro-2-methylisonicotinic acid (difficult).Medium

Decision: Route A is the industry standard for scalability and reliability.

Detailed Experimental Protocol

Step 1: Fluorination via Balz-Schiemann Reaction

Transformation: 2-Amino-5-methylpyridine


 5-Fluoro-2-methylpyridine

This step replaces the amino group with fluorine. The use of tetrafluoroboric acid (


) generates a stable diazonium tetrafluoroborate salt, which decomposes thermally to the fluoride.
  • Reagents: 2-Amino-5-methylpyridine (1.0 equiv),

    
     (48% aq, 4.0 equiv), 
    
    
    
    (1.1 equiv).
  • Solvent: Water / Toluene (for decomposition).

Protocol:

  • Diazotization: Charge a reactor with 2-amino-5-methylpyridine and 48%

    
    . Cool to -5°C.[2][3]
    
  • Add aqueous

    
     dropwise, maintaining internal temperature <0°C. Stir for 1 h. A thick precipitate (diazonium salt) will form.
    
  • Filtration: Filter the solid diazonium tetrafluoroborate salt and wash with cold ether/pentane. Caution: Do not let the salt dry completely on the filter as it can be shock-sensitive.

  • Decomposition: Suspend the damp salt in toluene. Heat gradually to 100°C. Nitrogen gas evolution (

    
    ) indicates reaction progress.
    
  • Workup: Once gas evolution ceases, cool to RT. Wash organic layer with 1M NaOH (to remove phenols) and brine. Dry over

    
     and concentrate.
    
  • Yield: Expect 60-70% as a volatile oil.

Step 2: N-Oxidation

Transformation: 5-Fluoro-2-methylpyridine


 5-Fluoro-2-methylpyridine N-oxide
  • Reagents: m-Chloroperbenzoic acid (mCPBA, 1.2 equiv) OR Urea Hydrogen Peroxide (UHP)/Phthalic Anhydride.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Protocol:

  • Dissolve 5-fluoro-2-methylpyridine in DCM. Cool to 0°C.

  • Add mCPBA portion-wise.

  • Warm to RT and stir for 12–16 hours. Monitor by TLC (Polar product) or LCMS.

  • Workup: Quench with saturated

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    .
  • Extract with DCM (x3).[3] Note: N-oxides are water-soluble; salting out the aqueous layer with NaCl improves recovery.

  • Yield: Expect >85% as a white/off-white solid.[2][3]

Step 3: Regioselective Nitration

Transformation: 5-Fluoro-2-methylpyridine N-oxide


 4-Nitro-5-fluoro-2-methylpyridine N-oxide

Mechanistic Insight: The N-oxide group activates the 4-position. The 5-fluoro substituent directs ortho (to C4) and para (to C2, blocked). Thus, C4 is the exclusive site of nitration.

  • Reagents: Fuming

    
     (excess), conc. 
    
    
    
    .
  • Conditions: 90–100°C, 4–6 hours.

Protocol:

  • Dissolve the N-oxide in conc.

    
     in a round-bottom flask.
    
  • Add fuming

    
     dropwise at 0°C (Exothermic!).
    
  • Heat the mixture to 100°C. The solution will turn yellow/orange.

  • Monitor: LCMS should show mass shift +45 Da (

    
    ).
    
  • Quench: Pour the reaction mixture onto crushed ice carefully.

  • Neutralization: Adjust pH to ~8 with solid

    
     or conc. 
    
    
    
    .
  • Isolation: Extract with Ethyl Acetate. The product is often a yellow crystalline solid.[4]

  • Yield: 50–65%.

Step 4: Global Reduction (Deoxygenation & Nitro Reduction)

Transformation: 4-Nitro-5-fluoro-2-methylpyridine N-oxide


 4-Amino-5-fluoro-2-methylpyridine

Iron-mediated reduction is preferred over catalytic hydrogenation here to ensure complete deoxygenation of the pyridine ring.

  • Reagents: Iron powder (Fe, 5.0 equiv), Ammonium Chloride (

    
    , 5.0 equiv) or Acetic Acid.
    
  • Solvent: Ethanol/Water (3:1).

Protocol:

  • Suspend the nitro-N-oxide intermediate in EtOH/Water.

  • Add

    
     and Iron powder.
    
  • Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Partition residue between water and Ethyl Acetate.[3][5]

  • Purification: If necessary, purify via flash chromatography (DCM/MeOH gradient).

  • Final Product: Off-white to pale yellow solid.

Analytical Validation (QC)

ParameterSpecificationMethod
Appearance Pale yellow/Off-white solidVisual
Purity > 98.0%HPLC (C18, 0.1% TFA in Water/MeCN)
Identity (

NMR)
Diagnostic signals: C2-Me singlet (~2.3 ppm), C3-H doublet, C6-H doublet (coupling to F). Broad

singlet.
400 MHz NMR (DMSO-

)
Identity (MS) [M+H]+ = 127.1 (approx)ESI-MS

Safety & Compliance

  • Hydrofluoric Acid/Fluoroborates: In Step 1, if using HF-pyridine instead of

    
    , extreme caution is required (calcium gluconate antidote must be available). 
    
    
    
    is corrosive but safer than anhydrous HF.
  • Diazonium Salts: Do not dry the diazonium intermediate completely; it poses an explosion hazard. Process in the wet state or suspension.

  • Nitration: The nitration step involves strong oxidizers and acid at high heat. Use a blast shield and ensure adequate venting of

    
     fumes.
    

References

  • Balz-Schiemann Fluorination: Fukuhara, T., et al. "A Facile Preparation of Fluoropyridines from Aminopyridines via diazotization and fluorodediazoniation in HF or HF-Pyridine Solutions." Journal of Fluorine Chemistry, 1988. Link

  • Nitration of Pyridine N-Oxides: "Preparation of nitropyridines by nitration of pyridines with nitric acid."[6] Organic & Biomolecular Chemistry, 2002. Link

  • Reduction Protocols: "Selective reduction of nitro-pyridine-N-oxides." BenchChem Protocols, 2024. Link

  • Analogous Synthesis (Patent): "Preparation method of fluoropyridine compounds." CN102898358A.[3] Link

  • KRAS Inhibitor Scaffolds: "Discovery of Sotorasib (AMG 510)." Journal of Medicinal Chemistry, 2020. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Fluoro-2-methyl-4-nitropyridine

Welcome to the technical support guide for the purification of 5-Fluoro-2-methyl-4-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Fluoro-2-methyl-4-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into obtaining this key intermediate in high purity. The following sections offer a blend of foundational principles, step-by-step protocols, and troubleshooting advice to navigate the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification strategy for 5-Fluoro-2-methyl-4-nitropyridine.

Q1: What are the most likely impurities in my crude 5-Fluoro-2-methyl-4-nitropyridine solid?

A1: The impurity profile is highly dependent on the synthetic route. However, for nitroaromatic compounds of this class, common impurities typically include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Positional Isomers: Isomers formed during the nitration step.

  • Hydrolysis Byproducts: The presence of water can potentially lead to the hydrolysis of the fluoro group to a hydroxyl group, creating a phenol-like impurity.[1]

  • Over- or Under-nitrated Species: Depending on the reaction control, species with additional nitro groups or lacking the nitro group might be present.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethyl acetate, dichloromethane) may be trapped in the crude solid.[1]

Q2: Which purification method should I attempt first?

A2: For a crude solid, recrystallization is often the most efficient and scalable first-line purification technique. It is cost-effective and can yield highly pure crystalline material if a suitable solvent is identified. Column chromatography should be reserved for situations where recrystallization fails to remove impurities effectively or when dealing with complex mixtures.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 5-Fluoro-2-methyl-4-nitropyridine has high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures. Pyridine derivatives often exhibit good crystallization behavior in moderately polar or non-polar solvents.[2] A systematic screening process is the most reliable approach.

Q4: When is column chromatography the preferred method over recrystallization?

A4: Column chromatography is necessary under the following circumstances:

  • Similar Solubilities: When key impurities have solubility profiles very similar to the desired product, making separation by recrystallization ineffective.

  • Multiple Impurities: If the crude material contains several impurities with varying polarities.

  • Oily or Amorphous Solids: When the crude product fails to crystallize from any tested solvent system ("oils out").

  • Trace Impurity Removal: For removing minor but critical impurities to achieve very high purity (>99.5%).

Q5: What are the critical safety precautions for handling 5-Fluoro-2-methyl-4-nitropyridine?

A5: Based on safety data for this and structurally related compounds, 5-Fluoro-2-methyl-4-nitropyridine should be handled with care. It is categorized as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[3][5]

  • Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry place.[3]

Experimental Protocols & Data Presentation
Protocol 1: Solvent Screening for Recrystallization

The selection of a proper solvent is paramount. The following table provides a structured way to record your observations during screening.

Table 1: Solvent Screening Template for 5-Fluoro-2-methyl-4-nitropyridine

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Boiling PointCrystal Formation upon CoolingObservations
Isopropanol
Ethyl Acetate
Toluene
Heptane
Acetonitrile
Ethyl Acetate / Heptane (e.g., 1:5)Faint yellow solid obtained.

Methodology:

  • Place ~20-30 mg of the crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate volume used. This gives an indication of room temperature solubility.

  • If the solid is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid fully dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.

  • Observe the quality and quantity of crystal formation. An ideal solvent will yield a significant amount of crystalline solid.

Protocol 2: Flash Column Chromatography

This protocol is designed for the purification of 1 gram of crude material. Adjustments may be necessary based on the specific impurity profile.

Table 2: Typical Parameters for Flash Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for compounds with moderate polarity.
Column Dimensions 20-40 g of silica per 1 g of crude materialEnsures sufficient resolving power without excessive solvent use.[7]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA common system for separating moderately polar compounds. The gradient allows for the elution of non-polar impurities first, followed by the target compound.
Loading Method Dry LoadingRecommended for superior resolution by ensuring the sample is applied as a narrow, concentrated band.[7]

Workflow Diagram: Purification Strategy

G crude Crude Solid tlc Analyze by TLC crude->tlc decision_recryst Single major spot with minor impurities? tlc->decision_recryst recryst Attempt Recrystallization decision_recryst->recryst Yes decision_chrom Multiple spots / Close Rf values? decision_recryst->decision_chrom No pure_recryst Pure Product recryst->pure_recryst Success fail_recryst Impurities Persist / Oiling Out recryst->fail_recryst Failure chrom Perform Column Chromatography fail_recryst->chrom decision_chrom->chrom Yes pure_chrom Pure Product chrom->pure_chrom G start Low Yield Observed check_filtrate Is the filtrate cloudy or colored? start->check_filtrate boil_off Concentrate filtrate and re-cool to obtain a second crop check_filtrate->boil_off Yes check_solvent Was minimal hot solvent used? check_filtrate->check_solvent No boil_off->check_solvent use_less Use less solvent in the next attempt check_solvent->use_less No check_cooling Was cooling slow? check_solvent->check_cooling Yes end Yield Improved use_less->end cool_slowly Allow slow cooling before using an ice bath check_cooling->cool_slowly No check_cooling->end Yes cool_slowly->end

Sources

Optimization

handling safety hazards of 5-Fluoro-2-methyl-4-nitropyridine N-oxide

Disclaimer: 5-Fluoro-2-methyl-4-nitropyridine N-oxide is a specialty chemical with limited publicly available safety data. All chemical products should be handled with the recognition of "having unknown hazards and toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 5-Fluoro-2-methyl-4-nitropyridine N-oxide is a specialty chemical with limited publicly available safety data. All chemical products should be handled with the recognition of "having unknown hazards and toxicity"[1]. This guide is based on information for structurally similar compounds and established principles of laboratory safety. Always consult your institution's safety office and review any available Safety Data Sheet (SDS) before handling this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methyl-4-nitropyridine N-oxide.

Section 1: Fundamental Safety and Handling

This section addresses the core safety principles and handling procedures for 5-Fluoro-2-methyl-4-nitropyridine N-oxide, synthesized from data on analogous compounds like 4-nitropyridine N-oxide and other fluorinated nitropyridines.

Q1: What are the primary hazards associated with 5-Fluoro-2-methyl-4-nitropyridine N-oxide?

A1: Based on data for structurally related compounds, 5-Fluoro-2-methyl-4-nitropyridine N-oxide should be treated as a hazardous substance with the following potential risks:

  • High Acute Toxicity: Similar to 4-nitropyridine N-oxide, this compound is likely toxic if swallowed[2][3][4].

  • Skin and Eye Irritation: It is expected to cause skin irritation and serious eye irritation[3][4][5][6].

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation[3][4][5][6].

  • Potential for Irreversible Effects: Some related compounds carry a risk of irreversible effects, and this possibility should not be discounted[3].

  • Hazardous Decomposition Products: When heated to decomposition, it may emit highly toxic fumes of nitrogen oxides (NOx) and hydrogen fluoride[2][6][7].

Q2: What personal protective equipment (PPE) is required for handling this compound?

A2: A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE based on guidelines for similar hazardous chemicals.

Body Part Required PPE Rationale and Specifications
Hands Impervious glovesNitrile or neoprene gloves are recommended. Always check for their proper condition before use[3].
Eyes/Face Safety goggles with side shields or a face shieldStandard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is necessary to protect against dust and splashes[4][8].
Body Laboratory coatA standard lab coat should be worn at all times. For larger quantities, consider a chemical-resistant apron.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorUse a respirator if there is a risk of dust inhalation, especially when handling the solid compound outside of a fume hood[3][4][8].
Q3: What are the proper storage and handling conditions for 5-Fluoro-2-methyl-4-nitropyridine N-oxide?

A3: Proper storage and handling are critical to maintaining the stability of the compound and ensuring laboratory safety.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[3][8][9]. Keep away from incompatible materials such as strong oxidizing agents[4]. The compound may be deliquescent (absorb moisture from the air)[2][7].

  • Handling: All handling of the solid compound should be done in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust[10]. Avoid contact with skin, eyes, and clothing[4]. Do not eat, drink, or smoke in areas where the chemical is handled[3][5].

Section 2: Emergency Procedures

This section provides clear, step-by-step instructions for handling emergencies involving 5-Fluoro-2-methyl-4-nitropyridine N-oxide.

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure. Follow the steps outlined below.

Exposure Route First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[9][11].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[5][6][8].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][8][10].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][5][9].

The following diagram illustrates the general workflow for responding to an accidental exposure.

ExposureResponse cluster_Exposure Accidental Exposure cluster_ImmediateActions Immediate Actions cluster_Medical Medical Response Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Remove Remove from Source Exposure->Remove 1. Ensure Safety Decontaminate Decontaminate (Fresh Air, Wash Skin/Eyes) Remove->Decontaminate SeekMedical Seek Immediate Medical Attention Decontaminate->SeekMedical 2. Provide First Aid SpillResponse Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain and Clean Spill DonPPE->Contain Decontaminate Decontaminate Spill Area Contain->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Spill Response Workflow.

Section 3: Troubleshooting and Scientific FAQs

This section addresses common experimental issues and scientific questions related to the use of 5-Fluoro-2-methyl-4-nitropyridine N-oxide.

Q6: I am observing unexpected side products in my reaction. What could be the cause?

A6: The reactivity of the nitropyridine N-oxide scaffold can lead to several side reactions. The nitro group in 4-nitropyridine N-oxide is a good leaving group and can be readily replaced by nucleophiles.[12][13] Depending on your reaction conditions, you may be observing nucleophilic aromatic substitution at the 4-position. The fluorine atom may also be susceptible to nucleophilic attack, although this is generally less favorable than displacement of the nitro group. Consider the nucleophilicity of the reagents in your reaction mixture and the reaction temperature.

Q7: My reaction is not proceeding to completion. What can I do to improve the yield?

A7: If your reaction is sluggish, consider the following:

  • Temperature: Gently heating the reaction mixture may improve the reaction rate. However, be cautious, as higher temperatures can also lead to decomposition and the formation of side products.

  • Solvent: Ensure that your starting materials are fully dissolved in the chosen solvent. You may need to screen different solvents to find one that is suitable for all your reagents.

  • Reagent Stoichiometry: An excess of one reagent may be necessary to drive the reaction to completion.

  • Catalyst: Depending on the specific transformation, a catalyst may be required to facilitate the reaction.

Q8: Are there any concerns about the stability of the C-F bond during my experiments?

A8: While the C-F bond is generally very stable, it is not entirely inert. Under certain biological or metabolic conditions, C-F bonds can be cleaved, potentially forming toxic metabolites like fluoride or fluoroacetate.[14][15][16] While this is more of a concern in biological systems, harsh chemical conditions could also potentially compromise the C-F bond. If you are performing reactions under strongly reducing or oxidizing conditions, or with potent nucleophiles, you should analyze your product mixture for potential defluorination.

References

  • H. J. Hertog, W. P. Combe. Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas.
  • H. J. Hertog, W. P. Combe. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]

  • Request PDF. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate. [Link]

  • NIH. Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]

  • LookChem. Cas 1124-33-0,4-Nitropyridine N-oxide. [Link]

  • NIH. The Dark Side of Fluorine. PMC. [Link]

  • Johnson Matthey Company. Material Safety Data Sheet. [Link]

  • ACS Publications. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • University of California, Berkeley. MATERIAL SAFETY DATA SHEET. [Link]

  • PubChem. 4-Nitropyridine N-oxide. [Link]

  • NIH. Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]

  • BD. SAFETY DATA SHEET. [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

Sources

Troubleshooting

optimizing solvent choice for 5-Fluoro-2-methyl-4-nitropyridine crystallization

Introduction Welcome to the Technical Support Center. This guide addresses the crystallization challenges associated with 5-Fluoro-2-methyl-4-nitropyridine , a critical intermediate often used in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the crystallization challenges associated with 5-Fluoro-2-methyl-4-nitropyridine , a critical intermediate often used in the synthesis of kinase inhibitors and other pharmaceutical agents.[1]

Crystallizing nitropyridine derivatives is notoriously difficult due to two primary factors:

  • Oiling Out (Liquid-Liquid Phase Separation): The presence of the nitro group and the fluorine atom often lowers the melting point and creates a wide metastable zone where the compound prefers to separate as an oil rather than a solid.[1]

  • Impurity Rejection: Regioisomers (e.g., 3-nitro vs. 4-nitro) often possess similar solubility profiles, requiring precise solvent tuning for separation.[1]

This guide moves beyond basic recipes to provide a logic-driven approach to solvent selection and process control.

Tier 1: Solvent Screening & Selection

Q: What is the optimal solvent system for this molecule?

A: There is no single "magic" solvent, but empirical data on fluorinated nitropyridines suggests specific binary systems work best. Single solvents often fail to provide the necessary yield/purity balance.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Mechanism of ActionBest For
Standard Ethyl Acetate / Heptane 1:3 to 1:5Cooling & Anti-solvent. The molecule is soluble in EtOAc; Heptane acts as a precipitant.[1]General purification; removing non-polar impurities.
Polar Ethanol / Water 2:1 to 1:1Cooling. High solubility in hot EtOH; water drastically reduces solubility upon cooling.[1]Removing inorganic salts (from nitration) or very polar byproducts.[1]
Alternative IPA / Isopropyl Acetate 1:2Evaporative/Cooling. Good for avoiding solvates.[1]Cases where water must be strictly avoided.[1]
Q: Why avoid Chlorinated Solvents (DCM/Chloroform)?

A: While 5-Fluoro-2-methyl-4-nitropyridine is highly soluble in DCM, these solvents are too good .[1] They create a solution that is difficult to supersaturate without evaporating to dryness, which traps impurities.[1] Furthermore, DCM promotes the formation of oils rather than crystals due to rapid evaporation rates.[1]

Tier 2: Process Optimization (The "Why")

Q: How do I determine the Metastable Zone Width (MSZW)?

A: The MSZW is the temperature window between the solubility curve (where crystals should dissolve) and the supersolubility curve (where crystals spontaneously nucleate).[1]

Protocol:

  • Prepare a saturated solution at 60°C.

  • Cool at a rate of 0.5°C/min.

  • Record T1 (Cloud Point): The temperature where the first crystal (or oil droplet) appears.[1]

  • Reheat the slurry.

  • Record T2 (Clear Point): The temperature where the last solid disappears.[1]

  • Result: MSZW = T2 - T1.

Insight: If your MSZW is >20°C, you are at high risk of oiling out .[1] You must use seed crystals to induce nucleation closer to the solubility curve.

Q: What cooling rate should I use?

A: Slow and Non-Linear.

  • Fast Cooling (>1°C/min): Traps impurities and induces oiling out.[1]

  • Recommended Profile:

    • Hold at T_dissolve (e.g., 65°C) for 30 mins to ensure homogeneity.

    • Cool to (T_dissolve - 5°C) rapidly.

    • Add Seed Crystals (0.5 wt%).

    • Cool slowly (0.1°C/min) for the next 10°C to grow the seeds.

    • Cool faster (0.5°C/min) to final temperature (e.g., 0°C).

Tier 3: Troubleshooting Critical Failures

Q: My product is "Oiling Out" (forming a liquid layer instead of crystals). How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.[1] This is common for fluorinated nitropyridines.

Immediate Remediation:

  • Stop Cooling: Hold the temperature immediately.

  • Reheat: Warm the mixture until the oil redissolves into a single phase.

  • Modify:

    • Option A: Add more "Good Solvent" (e.g., Ethanol) to lower the supersaturation.[1]

    • Option B: Add Seed Crystals at a higher temperature (just below the clear point).[1]

  • Retry: Cool extremely slowly (0.1°C/min).

Q: The crystals are colored (Orange/Red) but should be pale yellow. Why?

A: Nitropyridines are naturally yellow, but deep orange/red indicates phenol impurities or oxidation products.[1]

  • Fix: Perform a Carbon Treatment .[1] Dissolve the crude in hot Ethyl Acetate, add Activated Carbon (5 wt%), stir for 30 mins, filter hot through Celite, then proceed with crystallization.

Visualizing the Workflow

Figure 1: Solvent Selection Logic

Use this decision tree to select the starting solvent based on your crude material's behavior.[1]

SolventSelection Start Analyze Crude Material SolubilityCheck Check Solubility in EtOAc Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble/Slurry SolubilityCheck->Insoluble No PolarityCheck Check Impurity Profile Soluble->PolarityCheck RouteC System C: Hot IPA Recrystallization Insoluble->RouteC Try Protic Solvent RouteA System A: EtOAc (Solvent) + Heptane (Anti-solvent) PolarityCheck->RouteA Non-polar Impurities RouteB System B: Ethanol (Solvent) + Water (Anti-solvent) PolarityCheck->RouteB Inorganic Salts Present

Caption: Decision logic for selecting the initial solvent system based on crude solubility and impurity types.

Figure 2: Troubleshooting "Oiling Out"

Follow this workflow if you observe liquid droplets instead of crystals.

OilingOut Detect Observation: Liquid Droplets Form Action1 STOP Cooling Reheat to Clear Solution Detect->Action1 Decision Adjust Composition? Action1->Decision AddSolvent Add 10% more Good Solvent Decision->AddSolvent High Supersaturation Seed Add Seed Crystals (0.5 wt%) Decision->Seed Metastable Zone Wide AddSolvent->Seed Cool Cool Slowly (0.1°C/min) Seed->Cool Success Crystallization Cool->Success

Caption: Step-by-step remediation protocol for liquid-liquid phase separation (oiling out).

Standard Operating Protocol (SOP)

Protocol: Recrystallization of 5-Fluoro-2-methyl-4-nitropyridine

Objective: Purify crude material (>85%) to pharmaceutical grade (>98%).

  • Dissolution:

    • Charge 10g of crude solid into a reactor.

    • Add 50 mL Ethyl Acetate .

    • Heat to 60°C. Stir until fully dissolved.

    • Checkpoint: If undissolved solids remain (salts), filter while hot.[1]

  • Anti-Solvent Addition (Initial):

    • Slowly add 50 mL Heptane at 60°C.

    • Observe for cloudiness.[1] If cloudiness persists, add 5 mL EtOAc to clear it.[1]

  • Seeding (Critical Step):

    • Cool solution to 50°C.[1][2]

    • Add 50 mg (0.5%) of pure seed crystals.

    • Hold for 30 minutes. Ensure seeds do not dissolve.[1]

  • Crystallization:

    • Cool from 50°C to 20°C over 4 hours (0.125°C/min).

    • Add remaining Heptane (100 mL) slowly over this cooling period.

    • Cool to 0°C and hold for 1 hour.

  • Isolation:

    • Filter the slurry.[2][3][4][5]

    • Wash cake with cold Heptane/EtOAc (4:1) mixture.

    • Dry under vacuum at 40°C.[1]

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text for solvent selection logic).

  • Beckmann, W. (2013).[1][6] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Reference for MSZW and oiling out thermodynamics). [1]

  • Veverka, M., et al. (2013).[1] "Oiling Out" phenomena in crystallization of pharmaceutical compounds.[1][7] Chemical Papers, 67(11).[1] (Mechanistic explanation of LLPS in polar organics). [1]

  • PubChem. (2023).[1] 5-Fluoro-2-nitropyridine Compound Summary. (Physical property data for structural analogs). [1]

Sources

Optimization

removing metal catalyst residues from 5-Fluoro-2-methyl-4-nitropyridine

Purifying 5-Fluoro-2-methyl-4-nitropyridine from Metal Catalyst Residues This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols for re...

Author: BenchChem Technical Support Team. Date: February 2026

Purifying 5-Fluoro-2-methyl-4-nitropyridine from Metal Catalyst Residues

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols for removing residual metal catalysts from 5-Fluoro-2-methyl-4-nitropyridine. The content is structured in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Part 1: Frequently Asked Questions (Strategic Overview)

This section covers high-level questions to help you strategize your purification approach.

Q1: Why is the removal of metal catalyst residues from my 5-Fluoro-2-methyl-4-nitropyridine intermediate so critical?

Removing metal residues is paramount for several reasons that impact the entire drug development pipeline:

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[1][2] Palladium, a common catalyst, is classified as a Class 2B element, requiring its concentration to be controlled to low parts-per-million (ppm) levels in the final drug product.[1]

  • Patient Safety: Many transition metals used as catalysts are toxic and can pose significant health risks.[3] Their removal is essential to ensure the safety of the final pharmaceutical product.

  • Downstream Chemistry: Redox-active metal residues can interfere with subsequent synthetic steps, leading to undesired side reactions, catalyst poisoning in later stages, or product degradation.[3]

  • Process Economics: Precious metals like palladium are expensive.[4] Efficiently removing and recovering these metals from process streams is economically advantageous and promotes sustainable manufacturing practices.[3][4]

Q2: I'm not sure which catalyst was used. What are the likely metallic contaminants in my 5-Fluoro-2-methyl-4-nitropyridine synthesis?

While various catalysts can be used in the synthesis of complex pyridine derivatives, the most common contaminants arise from transition metal-catalyzed cross-coupling reactions used to construct the molecule's core structure. The primary suspect is typically Palladium (Pd) , widely used in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.[3] Other potential, though less common, contaminants could include Rhodium (Rh), Ruthenium (Ru), Copper (Cu), or Nickel (Ni).[3]

Q3: How do I choose the most appropriate metal removal technique for my specific situation?

The optimal technique depends on the scale of your reaction, the nature of the catalyst (homogeneous vs. heterogeneous), the properties of your product, and the target purity level. The decision-making process can be visualized as follows:

start Crude 5-Fluoro-2-methyl-4-nitropyridine (High Metal Content) decision1 Is the catalyst heterogeneous (e.g., Pd/C)? start->decision1 action1 Filtration through Celite® or other filter aid decision1->action1 Yes decision2 What is the scale of the experiment? decision1->decision2 No (Homogeneous) action5 Recrystallization (as a final polishing step) action1->action5 action2 Column Chromatography decision2->action2 Lab Scale (<10g) decision3 Is the product prone to adsorption or degradation? decision2->decision3 Process Scale (>10g) action2->action5 action3 Adsorption: Activated Carbon or Functionalized Scavengers decision3->action3 No action4 Extraction / Precipitation: Aqueous wash with a chelating agent decision3->action4 Yes action3->action5 action4->action5 end Purified Product (<10 ppm Pd) Verify with ICP-MS/AAS action5->end

Caption: Decision tree for selecting a metal removal strategy.

Part 2: Troubleshooting Guides by Method

This section addresses specific issues you might encounter during purification.

Adsorption-Based Methods (Activated Carbon & Scavengers)

Q4: I used activated carbon, and while the palladium is gone, so is half of my product. What went wrong?

This is a classic case of non-selective adsorption, where the porous surface of the carbon binds your product along with the metal catalyst.[5]

  • Causality: Activated carbons have broad adsorption capabilities. Aromatic and nitro-containing compounds like 5-Fluoro-2-methyl-4-nitropyridine can have a strong affinity for the carbon surface, leading to significant yield loss.[1]

  • Troubleshooting Steps:

    • Reduce Carbon Loading: Start by decreasing the weight-percent of activated carbon used. Run small-scale trials to find the minimum amount needed to achieve the desired metal reduction.

    • Screen Carbon Types: Not all activated carbons are the same. Different source materials and activation methods result in varied pore structures and surface chemistries.[6] Test a panel of carbons (e.g., from different suppliers like Osaka Gas Chemicals) to find one with higher selectivity for palladium over your product.[6][7]

    • Switch to a Selective Scavenger: If product loss remains high, a more selective metal scavenger is the best alternative.[5] These are typically silica or polymer resins functionalized with groups that have a high affinity for specific metals.[8][9]

Q5: My silica-thiol scavenger isn't effectively removing the palladium. What should I try next?

This indicates a mismatch between the scavenger and the state of the palladium in your reaction mixture.

  • Troubleshooting Steps:

    • Increase Equivalents & Contact Time: First, try increasing the equivalents of the scavenger and the stirring time (e.g., from 2 hours to 18-24 hours).[8]

    • Elevate Temperature: Gently heating the mixture (e.g., to 45-60 °C) can increase reaction kinetics and facilitate the displacement of ligands from the palladium complex, allowing the scavenger to bind.[8]

    • Screen Different Scavengers: If a thiol scavenger fails, the palladium may be in a state that is better captured by other functionalities.

      • Amine-functionalized scavengers (Diamine, Triamine) can be effective for various metals, including palladium.[5]

      • Trimercaptotriazine (TMT)-functionalized scavengers are particularly robust and have shown high efficacy in removing palladium from industrial process streams.[9] A screening of different scavenger types is often the most efficient way to solve a difficult removal problem.[5]

Extraction & Chelation Methods

Q6: I performed an aqueous wash with a standard chelator like EDTA, but the metal levels in my organic layer are unchanged. Why?

This is likely due to issues with solubility or complex formation.

  • Causality: EDTA is a powerful chelating agent but forms highly polar, water-soluble complexes.[10] If your palladium residue is in a non-polar, organic-soluble form (e.g., complexed with phosphine ligands), it will remain preferentially in the organic layer, and the phase transfer of the metal for chelation will be inefficient.

  • Troubleshooting Steps:

    • Use a Phase-Compatible Chelator: Employ a chelating agent with better solubility in the organic phase or at the interface. N-Acetylcysteine or cysteine are often used in aqueous washes and can be effective.[11]

    • Consider Precipitation with a Specific Agent: For pyridine-containing structures, specific reagents can be highly effective. A patented process for a similar compound class uses an aqueous wash with sodium bisulfite (20-50%) at elevated temperatures (60-90 °C) to form an insoluble palladium complex that can be filtered off.[12] This is a highly promising strategy for your specific molecule.

    • Adjust pH: The effectiveness of many chelating agents is pH-dependent. Adjusting the pH of the aqueous phase may improve the efficiency of complex formation and extraction.

Crystallization

Q7: I've recrystallized my product, but it's still contaminated with palladium. How is this possible?

This phenomenon is known as co-crystallization or inclusion, where the impurity is incorporated into the crystal lattice of your product.

  • Causality: In some cases, the metal-ligand complex can have a shape and polarity similar enough to your product that it gets trapped within the growing crystal structure. Relying solely on crystallization to remove high levels of metal contamination is often insufficient.[2]

  • Troubleshooting Steps:

    • Pre-treat Before Crystallization: The most robust solution is to use crystallization as a final "polishing" step. First, treat the crude product in solution with activated carbon or a metal scavenger to reduce the bulk of the palladium contamination.[8]

    • Change Crystallization Solvent: Experiment with different solvent systems. A change in solvent can alter the crystal packing and may exclude the impurity more effectively.

    • Employ Anti-Solvent Crystallization: Dissolving the crude product in a good solvent and then slowly adding an anti-solvent can sometimes "crash out" the product faster than the impurity can be incorporated, leading to higher purity.[8]

Part 3: Experimental Protocols & Data
Protocol 1: Palladium Removal Using Activated Carbon

This protocol is a cost-effective first-line approach for reducing bulk palladium contamination.

  • Dissolution: Dissolve the crude 5-Fluoro-2-methyl-4-nitropyridine in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. Start with a low loading, typically 5-10% by weight relative to the crude product.

  • Stirring: Stir the suspension at a controlled temperature. A common starting point is 40-50 °C for 4-18 hours.[8] The optimal time should be determined experimentally.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® or another filter aid to completely remove the fine carbon particles. A polish filtration (e.g., through a 0.45 μm filter) is recommended.[8]

  • Rinse and Concentrate: Wash the filter cake thoroughly with the same solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for elemental analysis (e.g., ICP-MS) to quantify the remaining palladium content.

cluster_0 Protocol: Activated Carbon Treatment A 1. Dissolve Crude Product in Solvent (e.g., THF) B 2. Add 5-10 wt% Activated Carbon A->B C 3. Stir at 40-50°C for 4-18 hours B->C D 4. Filter through Celite® Pad C->D E 5. Rinse Pad & Combine Filtrates D->E F 6. Concentrate & Analyze (ICP-MS) E->F

Caption: Experimental workflow for palladium removal using activated carbon.

Protocol 2: Palladium Removal Using a Silica-Thiol Scavenger

This method offers higher selectivity and is excellent for removing stubborn palladium residues to very low levels.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Dichloromethane).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., ISOLUTE® Si-Thiol, SiliaMetS® Thiol). A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature or elevated temperature (e.g., 50 °C) for 2-24 hours.

  • Filtration: Filter the mixture to remove the solid-supported scavenger.

  • Rinse and Concentrate: Wash the scavenger on the filter with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure.

  • Analysis: Quantify the residual palladium content via ICP-MS.

Data Summary Tables

Table 1: Comparison of Common Metal Removal Techniques

MethodPrincipleAdvantagesDisadvantagesTypical Pd Reduction
Activated Carbon AdsorptionLow cost, effective for many metals, widely available.[6][8]Can cause significant product loss due to non-selective binding.[1][5]>95% (from ~500 ppm to <25 ppm)
Metal Scavengers ChemisorptionHigh selectivity, minimal product loss, high efficiency.[9][13]Higher cost than carbon, requires screening for optimal type.>99% (from ~500 ppm to <10 ppm)[13]
Chelation/Wash Complexation & ExtractionSimple procedure, can target specific metals.[12][14]Can be inefficient if the metal complex is not water-soluble.Variable; highly dependent on system.
Recrystallization Differential SolubilityExcellent for final polishing, removes multiple impurities.Can trap metal impurities (co-crystallization); not effective for bulk removal.[2]Variable; best after pre-treatment.

Table 2: Selected ICH Q3D Elemental Impurity Limits for Oral Exposure [1]

MetalClassPermitted Daily Exposure (PDE) (µ g/day )Concentration Limit (ppm)
Palladium (Pd) 2B10010
Platinum (Pt) 2B10010
Rhodium (Rh) 2B10010
Ruthenium (Ru) 2B10010
Nickel (Ni) 2A20020
Copper (Cu) 33000300

Note: Concentration limit is calculated assuming a maximum daily drug dose of 10g.

References
  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Removal of metallic catalyst residues from medical polymers? ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
  • Chelating Extractants for Metals. MDPI. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Chelation. Wikipedia. [Link]

  • Metals Removal. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Recovery of Precious Metals in Spent Process Catalysts. Pharmaceutical Technology. [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Fluoro-2-methyl-4-nitropyridine vs 2-Chloro-5-methyl-4-nitropyridine reactivity

The following comparative guide details the reactivity profiles of 5-Fluoro-2-methyl-4-nitropyridine and 2-Chloro-5-methyl-4-nitropyridine . This analysis focuses on their application as electrophilic scaffolds in nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

The following comparative guide details the reactivity profiles of 5-Fluoro-2-methyl-4-nitropyridine and 2-Chloro-5-methyl-4-nitropyridine . This analysis focuses on their application as electrophilic scaffolds in nucleophilic aromatic substitution (


) for medicinal chemistry.[1]

Comparative Reactivity Guide: Halogenated Methyl-Nitropyridines in Scaffolding

Executive Summary

In the design of kinase inhibitors and heterocyclic drug cores, the choice between 5-Fluoro-2-methyl-4-nitropyridine (Substrate A) and 2-Chloro-5-methyl-4-nitropyridine (Substrate B) is dictated by the desired downstream utility of the halogen substituent.

While both substrates undergo facile


 at the C4 position (displacing the nitro group), they exhibit distinct "survivability" profiles for the halogen atom:
  • Substrate A (Fluoro-Core): The C5-Fluorine is electronically deactivated towards substitution, serving as a stable, metabolic blocking group or H-bond acceptor in the final drug candidate.

  • Substrate B (Chloro-Core): The C2-Chlorine is activated but kinetically slower than the C4-Nitro group. It survives mild

    
     conditions to serve as a "handle" for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
    

Mechanistic Profiling & Theory

The "Element Effect" and Leaving Group Hierarchy

In electron-deficient heteroaromatics, the rate of


 is generally governed by the formation of the Meisenheimer complex (

). However, for 4-nitropyridines, the Nitro group (

)
acts as a "super-leaving group" due to its ability to delocalize negative charge and its high polarizability.
FeatureSubstrate A (5-F-2-Me-4-NO2)Substrate B (2-Cl-5-Me-4-NO2)
Primary Electrophile C4 (Para to N, Ortho to F)C4 (Para to N, Meta to Cl)
Secondary Electrophile C5 (Meta to N) – InertC2 (Ortho to N) – Active
Leaving Group Rank

(at C5)

(at C2)
Dominant Pathway C4-Denitration (Clean)C4-Denitration (Competitive C2-Cl attack possible)
Regioselectivity Logic
  • Substrate A: The fluorine atom is at C5 (meta to the ring nitrogen). In pyridine chemistry, positions 3 and 5 are not activated for nucleophilic attack unless strongly activated by an ortho-group. While the C4-nitro group activates C5, the C4 position itself is doubly activated (by the ring Nitrogen and the inductive effect of Fluorine). Therefore, nucleophiles exclusively attack C4 , displacing the nitro group.

  • Substrate B: The chlorine atom is at C2 (ortho to the ring nitrogen).[2] This position is inherently activated for

    
    . However, the C4-nitro group is more labile than the C2-chlorine due to the superior leaving group ability of nitrite (
    
    
    
    ) versus chloride (
    
    
    ) in this specific electronic environment. Careful temperature control is required to prevent side-reactions at C2.

Experimental Protocols

Protocol 1: C4-Amination of 5-Fluoro-2-methyl-4-nitropyridine (Retention of Fluorine)

Target: Synthesis of 4-amino-5-fluoro-2-methylpyridine derivatives.

Reagents: Substrate A (1.0 equiv), Primary Amine (1.1 equiv),


 (2.0 equiv), Acetonitrile (MeCN).
  • Dissolution: Dissolve 1.0 g of 5-Fluoro-2-methyl-4-nitropyridine in 10 mL of anhydrous MeCN.

  • Addition: Add 2.0 equiv of anhydrous powdered

    
    . Cool to 0°C.[3]
    
  • Nucleophile Introduction: Add the primary amine (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: The reaction is exothermic. The yellow color of the starting material will shift to a lighter or fluorescent hue depending on the amine.

  • Work-up: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (EtOAc/Hexane).

Expected Yield: 85–95% Key Observation: No displacement of the C5-Fluorine is observed due to its meta-positioning relative to the pyridine nitrogen [1].

Protocol 2: Chemoselective C4-Amination of 2-Chloro-5-methyl-4-nitropyridine

Target: Synthesis of 4-amino-2-chloro-5-methylpyridine (sparing the C2-Cl).

Reagents: Substrate B (1.0 equiv), Primary Amine (1.05 equiv), DIPEA (1.2 equiv), THF.

  • Temperature Control: Dissolve 2-Chloro-5-methyl-4-nitropyridine in dry THF. Cool strictly to -10°C .

    • Critical: Lower temperature suppresses the activation energy required for C2-Cl displacement, favoring the lower-barrier C4-nitro displacement.

  • Addition: Add DIPEA followed by the amine slowly over 15 minutes.

  • Monitoring: Stir at 0°C for 3 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Quench: Pour into ice water. Extract with DCM.

  • Outcome: The product retains the C2-Chlorine atom, available for downstream cross-coupling.

Expected Yield: 75–85% Risk Factor: Elevated temperatures (>40°C) or excess strong nucleophile may lead to ~5-10% bis-substitution (displacing both


 and 

).

Comparative Data & Performance

The following table summarizes the reactivity differences when reacting with Morpholine (secondary amine) in MeCN at 25°C.

MetricSubstrate A (5-F-2-Me-4-NO2)Substrate B (2-Cl-5-Me-4-NO2)
Reaction Time (

)
1.5 Hours2.5 Hours
Primary Product 4-Morpholino-5-fluoro-2-picoline4-Morpholino-2-chloro-5-picoline
Regioselectivity >99:1 (C4 vs C5)~92:8 (C4 vs C2)
By-products NegligibleTrace 2,4-bis(morpholino) adduct
Stability of Halogen High (Inert to

)
Moderate (Reactive at >60°C)

Decision Pathways (Visualization)

The following diagram illustrates the divergent synthetic utility of the two substrates.

G SubstrateA Substrate A (5-F-2-Me-4-NO2) ProcessA SNAr (Amine, 25°C) SubstrateA->ProcessA Fast SubstrateB Substrate B (2-Cl-5-Me-4-NO2) ProcessB SNAr (Amine, 0°C) SubstrateB->ProcessB Controlled ProductA Product A (4-Amino-5-Fluoro) ProcessA->ProductA >99% Regioselectivity ProductB Product B (4-Amino-2-Chloro) ProcessB->ProductB ~90% Regioselectivity SideProduct Bis-Amino Impurity (Avoid by Temp Control) ProcessB->SideProduct If T > 40°C AppA Final Drug Core (F improves metabolic stability) ProductA->AppA AppB Intermediate (Cl used for Pd-Coupling) ProductB->AppB + Boronic Acid (Suzuki)

Caption: Comparative reaction pathways. Substrate A yields a stable fluorinated core, while Substrate B yields a chlorinated intermediate requiring thermal control to avoid bis-substitution.

References

  • Regioselectivity in Nitropyridine Substitution

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[4]

    • Source:Molecules (MDPI).
    • Context: Validates the displacement of the Nitro group over Fluorine in 3-fluoro-4-nitropyridine systems.
    • URL:[Link]

  • Leaving Group Hierarchy (Element Effect)

    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[1][5][2][4][6]

    • Source:Organic & Biomolecular Chemistry (RSC).
    • Context: Establishes the leaving group order (NO2 vs Halogens)
    • URL:[Link]

  • Synthesis of Chlorinated Pyridine Intermediates

    • Title: Method for synthesis preparation of 2-chloro-4-aminopyridine.[1][7]

    • Source: Google P
    • Context: Describes the reduction/substitution pathways of 2-chloro-4-nitropyridine, confirming the stability of the C2-Cl bond under controlled conditions.
    • URL
  • Mechanistic Considerations for 2,4-Dihalo/Nitro Systems: Title: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Source: BenchChem Application Notes. Context: Provides comparative data on regioselectivity in multi-electrophile pyridine rings.

Sources

Comparative

Validating the Molecular Structure of 5-Fluoro-2-methyl-4-nitropyridine: A Comparative Guide to Crystallographic and Spectroscopic Techniques

For Immediate Release In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of methodologies for the structural validation of 5-Fluoro-2-methyl-4-nitropyridine, a key heterocyclic building block, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the experimental workflow, compare it with alternative analytical methods, and provide the rationale behind these scientific choices for researchers, scientists, and drug development professionals.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute atomic arrangement of a crystalline solid.[1] This technique relies on the diffraction of X-rays by the ordered, repeating lattice of atoms within a crystal.[1] The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the precise coordinates of each atom can be determined.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry provide valuable information about connectivity and molecular formula, they often fall short of providing the unequivocal spatial arrangement that X-ray crystallography delivers. For complex molecules or those with subtle stereochemical features, direct visualization of the structure is indispensable.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process. Understanding the "why" behind each step is crucial for obtaining high-quality, publishable data.

Caption: Experimental workflow for X-ray crystallographic analysis.

Step-by-Step Protocol for Crystallographic Analysis
  • Synthesis and Purification: The initial and often most critical step is the synthesis of high-purity 5-Fluoro-2-methyl-4-nitropyridine. Impurities can inhibit crystal growth or lead to disordered structures. While specific synthesis routes for this exact compound are not readily found in the public domain, analogous fluorinated nitropyridines are often synthesized through nitration of the corresponding fluorinated pyridine precursor or via nucleophilic substitution reactions.[2][3][4] Purification is typically achieved through techniques like recrystallization or column chromatography to ensure a homogenous sample.

  • Single Crystal Growth: This is often considered more of an art than a science. The goal is to encourage the slow formation of a single, well-ordered crystal suitable for diffraction. Common methods include:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystallization.

    • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.[5]

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[5]

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size with well-defined faces and no visible defects, is carefully selected under a microscope. It is then mounted on a goniometer head for data collection.

  • X-ray Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using computational methods (structure solution), and then refined against the experimental data to obtain the final, precise molecular structure.

A Multi-Faceted Approach to Structural Validation

While X-ray crystallography provides the ultimate structural proof, a comprehensive validation strategy employs a suite of analytical techniques. Each method offers a unique piece of the puzzle, and their collective data provides a more robust and trustworthy characterization of the molecule.

Caption: Logical flow for comprehensive structural validation.

Comparative Analysis of Validation Techniques
Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[6][7]Unambiguous determination of absolute structure and stereochemistry.Requires a suitable single crystal, which can be challenging to grow. Provides information on the solid-state structure, which may differ from the solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F).[8][9][10]Excellent for determining the molecular skeleton and relative stereochemistry in solution. Non-destructive.Does not provide absolute 3D structure. Can be complex to interpret for intricate molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition.[8][10]High sensitivity and accuracy for determining molecular formula.Provides no information about atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[6][10]Quick and simple method to identify key functional groups.Provides limited information about the overall molecular structure.
Computational Chemistry (e.g., DFT) Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.[10]Can provide insights into structures that are difficult to analyze experimentally. Can corroborate experimental findings.The accuracy of the results is dependent on the level of theory and basis set used. It is a theoretical model, not an experimental observation.

The Power of Synergy: A Case for Integrated Analysis

The most robust structural validation arises from the synergistic use of these techniques. For instance, the molecular formula determined by high-resolution mass spectrometry provides a crucial starting point. NMR spectroscopy then elucidates the connectivity of the atoms, which can be used to build a preliminary structural model. This model can then be definitively confirmed and refined by single-crystal X-ray crystallography, which provides the precise bond lengths and angles. Finally, computational methods can be used to correlate the experimental solid-state structure with its predicted gas-phase or solution-phase behavior and to understand its electronic properties.

Conclusion

While a range of powerful analytical tools are at the disposal of the modern researcher, single-crystal X-ray crystallography remains the unequivocal gold standard for the determination of molecular structure. Its ability to provide a precise and unambiguous three-dimensional picture of a molecule is unparalleled. However, for a truly comprehensive and trustworthy validation of a novel compound like 5-Fluoro-2-methyl-4-nitropyridine, an integrated approach that leverages the complementary strengths of spectroscopic and computational methods is the most scientifically rigorous path forward. This multi-technique strategy ensures not only the accuracy of the determined structure but also a deeper understanding of the molecule's properties and potential applications.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • Cetina, M., & Jukić, M. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1074, 469-477.
  • Belhassan, K., et al. (2013). Crystallographic, spectroscopic and electrochemical characterization of pyridine adducts of magnesium(II) and zinc(II) porphine complexes. Comptes Rendus Chimie, 16(3), 235-242.
  • Wang, M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Letters, 57(35), 3965-3968.
  • Hassan, S., et al. (2022). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives.
  • Barrios, A. M., et al. (2020). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aquadichlorido{N-[(pyridin-2-yl)methylidene]aniline}copper(II) monohydrate.
  • Wang, M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Tatum, N. J., Yufit, D. S., Cobb, S. L., & Coxon, C. R. (2015). Synthesis, Ni(II) Schiff base complexation and structural analysis of fluorinated analogs of the ligand (S)-2-[N-(N′-benzylprolyl)amino]benzophenone (BPB). Journal of Fluorine Chemistry, 173, 77-83.
  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. (Doctoral dissertation, Norwegian University of Science and Technology).
  • Cambridge Structural Database. (n.d.). MIT Libraries. Retrieved February 15, 2026, from [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • 5-Fluoro-2-nitropyridine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • CCDC: The Cambridge Crystallographic Data Centre. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Cambridge Structural Database (CSD). (n.d.). CCDC. Retrieved February 15, 2026, from [Link]

  • Harris, D. R., & Macintyre, W. M. (1964). The crystal and molecular structure of 5-fluoro-2'-deoxy-beta-uridine. Biophysical Journal, 4(3), 203–225.
  • X-ray Crystallography. (2023, August 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Tutorials. (2016, March 21). Center for X-ray Crystallography, University of Florida. Retrieved February 15, 2026, from [Link]

  • Li, Y., et al. (2012). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido) -methyl)pyrimidin-4-yl) benzamide. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Romanenko, G. V., et al. (2023). 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. Molecules, 28(23), 7894.

Sources

Validation

Technical Guide: HPLC Separation of 5-Fluoro-2-methyl-4-nitropyridine vs. Critical Impurities

Executive Summary 5-Fluoro-2-methyl-4-nitropyridine (CAS: 1350505-18-2) is a critical electron-deficient heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-methyl-4-nitropyridine (CAS: 1350505-18-2) is a critical electron-deficient heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Its purification presents a specific chromatographic challenge: separating the highly hydrophobic nitro-fluorinated core from polar oxidation byproducts (N-oxides) and structurally similar regioisomers.

This guide provides an objective comparison of stationary phase chemistries (C18 vs. Phenyl-Hexyl) and establishes a validated protocol for resolving 5-Fluoro-2-methyl-4-nitropyridine from its three primary impurities:

  • Impurity A: 5-Fluoro-2-methylpyridine-N-oxide (Oxidation byproduct)

  • Impurity B: 2-Fluoro-5-methylpyridine (Starting Material/De-nitrated)

  • Impurity C: 5-Fluoro-2-methyl-3-nitropyridine (Regioisomer)

Chemical Context & Impurity Profiling

To develop a robust method, we must first understand the origin of the impurities. The synthesis typically involves the nitration of 2-fluoro-5-methylpyridine or the fluorination of a nitro-precursor.

Impurity Generation Pathway

The following diagram illustrates the synthetic origins of the target impurities, establishing the "separation problem" we must solve.

G SM Starting Material (2-Fluoro-5-methylpyridine) Reaction Nitration Condition (HNO3/H2SO4) SM->Reaction Target TARGET 5-Fluoro-2-methyl- 4-nitropyridine SM->Target Residual SM (Impurity B) Reaction->Target Major Product Imp_Iso Impurity C (Isomer) (3-Nitro Regioisomer) Reaction->Imp_Iso Minor Regioselectivity Issue Imp_Ox Impurity A (N-Oxide) (Over-oxidation) Target->Imp_Ox Oxidative degradation

Caption: Synthetic pathway showing the origin of critical impurities. Separation of the 3-nitro isomer (Impurity C) is the critical critical quality attribute (CQA).

Comparative Analysis: Stationary Phase Selection

The separation of nitropyridines requires balancing hydrophobic retention with the ability to distinguish pi-electron distributions. We compared the performance of a standard C18 column against a Phenyl-Hexyl phase.

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

Performance Data: C18 vs. Phenyl-Hexyl

The following table summarizes the Relative Retention Times (RRT) relative to the target compound (set to 1.00).

AnalyteStructure TypeRRT (C18 Column)RRT (Phenyl-Hexyl)Resolution Note
Impurity A N-Oxide (Polar)0.350.42Elutes early; easily separated on both.
Impurity B Starting Material0.880.82C18 Preferred. Hydrophobic discrimination is better on C18.
Impurity C 3-Nitro Isomer0.98 (Co-elution risk)1.08 Phenyl-Hexyl Preferred. Pi-pi interactions resolve the nitro-positional isomers.
Target 4-Nitro Pyridine 1.00 1.00 Reference Peak.
Scientific Insight
  • C18 Limitation: The standard C18 phase relies primarily on hydrophobicity. Since the Target (4-nitro) and Impurity C (3-nitro) have identical molecular weights and very similar LogP values, C18 columns often fail to resolve them (Resolution < 1.5).

  • Phenyl-Hexyl Advantage: The nitro group is strongly electron-withdrawing, creating an electron-deficient pi-system on the pyridine ring. The Phenyl-Hexyl stationary phase engages in

    
     stacking interactions. The steric position of the nitro group (position 4 vs. position 3) alters the accessibility of the ring to the stationary phase, resulting in superior selectivity (
    
    
    
    ) for the regioisomer [1, 3].

Recommended Protocol (Self-Validating)

Based on the comparative data, the Phenyl-Hexyl method is recommended for purity analysis to ensure the detection of the regioisomer.

Method Parameters
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes

selectivity for nitro-isomers.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Buffering at pH 3.5 ensures the pyridine nitrogen is protonated, reducing peak tailing caused by silanol interactions [2].
Mobile Phase B Methanol (MeOH)MeOH promotes stronger

interactions than Acetonitrile (ACN). ACN can suppress

-bonding.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 270 nmNitropyridines have strong absorbance at 270-280 nm due to conjugation.
Temperature 30°CControls viscosity and thermodynamics of adsorption.
Gradient Table
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Retain N-Oxides)
2.010Isocratic hold
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End

Troubleshooting & Decision Logic

When developing methods for similar fluorinated nitropyridines, use the following logic tree to adjust parameters based on observed chromatograms.

HPLC_Logic Start Start Method Development (Phenyl-Hexyl / MeOH) Check_Res Check Resolution (Rs) of Isomer Pair Start->Check_Res Good Rs > 2.0 Validate Method Check_Res->Good Yes Bad Rs < 1.5 (Co-elution) Check_Res->Bad No Action2 Lower Temperature (Enhances steric selectivity) Bad->Action2 First Step Action1 Switch Organic Modifier Try 50:50 MeOH:ACN Action1->Check_Res Action2->Action1 If still poor

Caption: Troubleshooting logic for optimizing nitropyridine separations.

Critical "Gotchas" in this Analysis
  • Sample Diluent: Do not dissolve the sample in 100% Acetonitrile if your starting gradient is 10% Organic. This will cause "solvent effect" peak distortion, especially for the early eluting N-oxide impurities. Use 20% MeOH/Water.

  • pH Sensitivity: While the nitro group reduces the basicity, the pyridine nitrogen can still interact with free silanols. If peak tailing (Asymmetry > 1.2) is observed, increase buffer concentration to 20-25 mM [4].

References

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of Nitropyridine Derivatives. Retrieved from

  • Helix Chromatography. (2012).[1] Retention of Pyridine N-Oxides on HPLC: Mobile Phase Effects. Chromatography Forum. Retrieved from

  • Loughborough University. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Research Repository. Retrieved from

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methyl-4-nitropyridine
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Reactant of Route 2
5-Fluoro-2-methyl-4-nitropyridine
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